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4-[(Tributylstannyl)methoxy]-1-butanol Documentation Hub

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  • Product: 4-[(Tributylstannyl)methoxy]-1-butanol
  • CAS: 1079333-36-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-[(Tributylstannyl)methoxy]-1-butanol

Advanced Precursor Design for Radiopharmaceutical Labeling Executive Summary 4-[(Tributylstannyl)methoxy]-1-butanol (CAS: 1079333-36-0) is a specialized organometallic bifunctional linker used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Precursor Design for Radiopharmaceutical Labeling

Executive Summary

4-[(Tributylstannyl)methoxy]-1-butanol (CAS: 1079333-36-0) is a specialized organometallic bifunctional linker used primarily in the synthesis of radiopharmaceuticals. It serves as a critical prosthetic group precursor, enabling the attachment of a radiohalogenated methyl ether moiety to bioactive molecules.

This guide analyzes its chemical architecture, synthesis, and application in halodestannylation reactions—a cornerstone methodology for generating high-specific-activity PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) tracers.

Chemical Structure & Properties[1][2][3][4]

The molecule consists of three distinct functional domains, each serving a specific role in the radiolabeling workflow:

  • The Warhead (Tributylstannyl): The

    
     group acts as the leaving group during electrophilic substitution. The bulky butyl groups stabilize the tin-carbon bond during storage but allow for rapid displacement by halogens (Iodine-123/125/131 or, less commonly, Fluorine-18).
    
  • The Linker (Methoxy-Butanol): The ether linkage (

    
    ) provides metabolic stability superior to esters. The 4-carbon alkyl chain (butanol) acts as a spacer, reducing steric hindrance between the radiolabel and the target biomolecule's binding site.
    
  • The Conjugation Handle (Primary Alcohol): The terminal hydroxyl group (

    
    ) allows for covalent attachment to carboxylic acids, activated esters, or alkyl halides on the target drug or peptide.
    
Key Physicochemical Data[1][2][3]
PropertyValueNote
CAS Number 1079333-36-0Unique Identifier
Formula

Molecular Weight 393.2 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT
Solubility DCM,

, DMSO, EtOAc
Lipophilic; Insoluble in water
Stability Air/Moisture Stable (Short term)Store at 2–8°C; Sensitive to acid (protodestannylation)
Structural Visualization

The following diagram illustrates the logical segmentation of the molecule and its transformation during radiolabeling.

ChemicalStructure cluster_legend Functional Domains Bu3Sn Tributyltin Group (Leaving Group) Methyl Methylene Bridge (-CH2-) Bu3Sn->Methyl Sn-C Bond (Cleaved by Halogen) Ether Ether Oxygen (-O-) Methyl->Ether Spacer Butyl Spacer (-(CH2)4-) Ether->Spacer Stable Ether Link Alcohol Primary Alcohol (-OH) Spacer->Alcohol Conjugation Site

Caption: Functional segmentation of 4-[(Tributylstannyl)methoxy]-1-butanol showing the reactive Sn-C bond and conjugation handle.

Synthesis & Methodology

The synthesis of this precursor typically relies on the alkylation of a diol with an organotin electrophile.

3.1. Synthetic Route (Retrosynthesis)

The most robust pathway involves the reaction of iodomethyltributyltin (


) with 1,4-butanediol .

Protocol:

  • Deprotonation: 1,4-Butanediol (in excess, 3–5 equivalents to prevent disubstitution) is dissolved in anhydrous THF. Sodium hydride (NaH, 1.1 eq) is added at 0°C to generate the mono-alkoxide.

  • Alkylation: Iodomethyltributyltin is added dropwise. The reaction is warmed to room temperature and stirred for 12–18 hours.

  • Quenching & Extraction: Quench with water. Extract with Ethyl Acetate (EtOAc).[2]

  • Purification: Silica gel chromatography.

    • Critical Step: The silica must be pre-treated with 1% Triethylamine (TEA) to neutralize acidity. Acidic silica can cause protodestannylation (loss of the tin group), destroying the product.

3.2. Conjugation to Biomolecules

Before radiolabeling, the linker must be attached to the drug vector (e.g., a peptide).

  • Activation: The primary alcohol of the linker is often converted to a Tosylate or Mesylate if the target has a nucleophile (amine/thiol).

  • Esterification: If the target has a carboxylic acid, standard EDC/NHS coupling or Steglich esterification is used to attach the linker via its hydroxyl group.

Radiochemistry: Halodestannylation

This is the primary application of the molecule. The reaction substitutes the tributyltin moiety with a radioactive halogen (Iodine or Fluorine).

4.1. Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) analogue, specifically Electrophilic Aliphatic Substitution (SE2) at the tin-carbon bond.



4.2. Experimental Protocol (Radioiodination)

Reagents:

  • Precursor: Conjugated Ligand-Linker-SnBu3

  • Radioisotope:

    
     or 
    
    
    
  • Oxidant: Chloramine-T or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Solvent: Methanol/Acetic Acid (99:1)

Step-by-Step:

  • Setup: In a reaction vial, add 50 µg of the stannylated precursor dissolved in 50 µL EtOH.

  • Oxidation: Add 10 µL of oxidant solution (1 mg/mL) and 5–10 mCi of

    
    .
    
  • Incubation: React at room temperature for 5–10 minutes. The reaction is instantaneous due to the weak C-Sn bond energy (~200 kJ/mol) compared to the forming C-I bond (~240 kJ/mol).

  • Quench: Add aqueous sodium metabisulfite (

    
    ) to reduce excess iodine.
    
  • Purification: HPLC (C18 column) is mandatory to remove the toxic organotin byproducts (

    
    ).
    
4.3. Workflow Diagram[4]

LabelingWorkflow Start Precursor (Linker-Drug Conjugate) Oxidation Add [125]I- + Oxidant (Chloramine-T) Start->Oxidation Dissolve in MeOH Transition Transition State (Sn-C Bond Cleavage) Oxidation->Transition Electrophilic Attack Product Radiolabeled Tracer (I-CH2-O-Linker-Drug) Transition->Product Substitution Waste Toxic Byproduct (Bu3Sn+) Transition->Waste Elimination

Caption: Electrophilic radioiodination workflow showing the displacement of the tin moiety.

Critical Technical Considerations
5.1. Stability of the Product

The resulting product contains an


-halo ether  (

).
  • Risk: Alpha-halo ethers can be susceptible to hydrolysis in aqueous media, releasing formaldehyde and the alcohol.

  • Mitigation: The presence of the butyl spacer and the specific electronic environment usually stabilizes these ethers sufficiently for biological assays (hours), but they are less stable than aryl-iodides.

  • Alternative: This precursor is often used to generate

    
     (Fluoromethyl ethers). The C-F bond is significantly stronger, making the fluoromethyl ether highly stable in vivo.
    
5.2. Toxicity & Safety

Organotin compounds are neurotoxic and endocrine disruptors.

  • Handling: Double-gloving and fume hood usage are non-negotiable.

  • Purification Validation: When producing clinical-grade tracers, the residual Tin (Sn) content must be quantified (usually via ICP-MS). The limit is typically < 5 ppm in the final formulation.

References
  • Sigma-Aldrich. (n.d.). 4-[(Tributylstannyl)methoxy]-1-butanol Product Specification. Retrieved from

  • Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for nuclear medicine: synthesis and chemistry. Chemical Society Reviews. (Discusses general demetallation chemistry). Retrieved from

  • Coenen, H. H., et al. (2010). Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences. Nuclear Medicine and Biology. (Context on alkyl tin precursors for F-18). Retrieved from

  • Gestin, J. F., et al. (2016). Ionic Liquid Supported Organostannane: A New Strategy for the Synthesis of Radioiodinated Compounds. (Methodology for cleaner destannylation). Retrieved from

Sources

Exploratory

4-[(Tributylstannyl)methoxy]-1-butanol CAS number and molecular weight

The following is an in-depth technical guide on 4-[(Tributylstannyl)methoxy]-1-butanol , designed for researchers in radiopharmaceutical chemistry and drug development. CAS Number: 1079333-36-0 Primary Application: Precu...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-[(Tributylstannyl)methoxy]-1-butanol , designed for researchers in radiopharmaceutical chemistry and drug development.

CAS Number: 1079333-36-0 Primary Application: Precursor for [¹⁸F]Fluoromethylation and PET Tracer Development

Executive Summary & Compound Identity

4-[(Tributylstannyl)methoxy]-1-butanol is a specialized organotin reagent used primarily as a precursor in the synthesis of fluorine-18 labeled radiopharmaceuticals for Positron Emission Tomography (PET). Its structural core—a tributylstannyl-methyl ether linked to a butanol chain—serves as a "stannyl prosthetic group."

Upon reaction with an electrophilic fluorine source (e.g., [¹⁸F]F₂ or [¹⁸F]Selectfluor), the carbon-tin bond is cleaved (fluorodestannylation), yielding a [¹⁸F]fluoromethoxy moiety. The pendant hydroxyl group allows for further conjugation to bioactive molecules (peptides, small molecules) via esterification or etherification, making it a versatile linker for introducing radiolabels into complex scaffolds.

Chemical Identity Table
PropertySpecification
Chemical Name 4-[(Tributylstannyl)methoxy]-1-butanol
CAS Number 1079333-36-0
Synonyms 4-((Tributylstannyl)methoxy)butan-1-ol; Tributyl(4-hydroxybutoxymethyl)stannane
Molecular Formula C₁₇H₃₈O₂Sn
Molecular Weight 393.19 g/mol
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water
Stability Air and moisture stable; store at 2–8°C to prevent slow protodestannylation

Strategic Applications in Radiochemistry

The primary utility of this compound lies in its ability to facilitate late-stage radiofluorination . The tributylstannyl (


) group acts as a "super-leaving group" for electrophilic substitution, allowing for the rapid introduction of fluorine-18 with high specific activity.
Mechanism of Action: Electrophilic Fluorodestannylation

The reaction proceeds via an


 (Substitution Electrophilic Bimolecular) mechanism or an oxidative pathway, depending on the fluorine source.

ReactionPathway Precursor Stannyl Precursor (CAS 1079333-36-0) Intermediate Transition State (Sn-C Bond Polarization) Precursor->Intermediate Activation F_Source [18F]F2 / [18F]Selectfluor F_Source->Intermediate Product 4-([18F]Fluoromethoxy)-1-butanol Intermediate->Product Fluorodestannylation Byproduct Bu3Sn-X (Tin Byproduct) Intermediate->Byproduct

Figure 1: Reaction pathway for the conversion of the stannyl precursor to the fluorinated linker.

Key Advantages[1]
  • Regiospecificity: The C-Sn bond directs the incoming fluorine atom precisely to the methylene position, avoiding non-specific labeling common in direct fluorination.

  • Linker Utility: The 4-carbon butanol chain acts as a spacer, distancing the bulky/lipophilic fluoromethoxy group from the pharmacophore binding site, potentially preserving ligand affinity.

  • Versatility: The product, 4-([¹⁸F]fluoromethoxy)-1-butanol , can be converted into a tosylate or halide to alkylate phenols, amines, or thiols on drug molecules.

Synthesis & Manufacturing Protocol

Synthesizing CAS 1079333-36-0 requires a robust protection-alkylation-deprotection strategy. The following protocol is based on standard organotin chemistry adapted for high-purity precursor production.

Retrosynthetic Analysis[2][3]
  • Target:

    
    
    
  • Disconnection: C-O bond formation between a stannyl methyl species and a protected diol.

  • Key Reagents: 1,4-Butanediol, Tributyltin hydride (

    
    ) or Tributylstannylmethyl iodide (
    
    
    
    ).
Detailed Step-by-Step Protocol
Step 1: Mono-protection of 1,4-Butanediol

To prevent polymerization or double-alkylation, one hydroxyl group must be protected.

  • Reagents: 1,4-Butanediol (excess), Imidazole, TBDMS-Cl (tert-Butyldimethylsilyl chloride).

  • Procedure:

    • Dissolve 1,4-butanediol (5.0 equiv) and imidazole (1.2 equiv) in dry DMF at 0°C.

    • Add TBDMS-Cl (1.0 equiv) dropwise over 1 hour.

    • Stir at RT for 12 hours.

    • Workup: Dilute with water, extract with ether. Wash organic layer with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate 4-(tert-butyldimethylsilyloxy)-1-butanol .

Step 2: Stannylmethylation (The Critical Step)

This step introduces the organotin moiety. The "Sawyer Method" (using paraformaldehyde and tin hydride) or direct alkylation with iodomethyltributyltin can be used. The alkylation route is often cleaner for ethers.

  • Reagents: 4-(TBDMS-oxy)-1-butanol, Sodium Hydride (NaH), Tributylstannylmethyl iodide (

    
    ).
    
  • Procedure:

    • Suspend NaH (1.2 equiv, 60% in oil) in dry THF under Argon at 0°C.

    • Add 4-(TBDMS-oxy)-1-butanol (1.0 equiv) slowly. Stir 30 min to form the alkoxide.

    • Add

      
       (1.1 equiv) dropwise.
      
    • Reflux for 4–6 hours or stir at RT overnight (monitoring by TLC).

    • Quench: Carefully add saturated

      
      .
      
    • Isolation: Extract with EtOAc, dry over

      
      , concentrate.
      
    • Intermediate: 4-[(Tributylstannyl)methoxy]-1-(TBDMS-oxy)butane .

Step 3: Deprotection

Removal of the silyl group to reveal the free alcohol.

  • Reagents: TBAF (Tetrabutylammonium fluoride) in THF.

  • Procedure:

    • Dissolve the intermediate in THF.

    • Add TBAF (1.1 equiv, 1M solution) at 0°C. Stir for 1–2 hours.

    • Critical Note: Stannanes are sensitive to acid; avoid acidic deprotection (like HCl) if possible, or control pH strictly. TBAF is preferred but must be removed thoroughly.

    • Purification: Flash chromatography on neutral alumina or silica (buffered with 1% triethylamine) to prevent protodestannylation.

    • Yield: Typically 60–75% overall.

Radiosynthesis Workflow (User Guide)

This section details how to use the precursor in a radiopharmacy setting.

Reagents Required[1][4][5][6][7]
  • Precursor: 5–10 mg of CAS 1079333-36-0.

  • Solvent: Freon-11 (CFC-11) or Acetonitrile (depending on method).

  • Isotope: [¹⁸F]F₂ gas (produced via the ²⁰Ne(d,α)¹⁸F reaction).

Protocol: Electrophilic Fluorination[8]
  • Preparation: Dissolve 10 mg of precursor in 2 mL of Freon-11 in a reaction vessel cooled to -78°C.

  • Bubbling: Pass [¹⁸F]F₂ gas (diluted with carrier F₂/Ne) through the solution for 5–10 minutes.

  • Reaction: The electrophilic fluorine attacks the C-Sn bond.

  • Purification:

    • Evaporate the solvent.[1]

    • Pass the residue through a C18 Sep-Pak cartridge to remove bulk tin byproducts.

    • Perform HPLC (Reverse Phase, Ethanol/Water gradient) to isolate 4-([¹⁸F]fluoromethoxy)-1-butanol .

  • Conjugation (Optional): If the alcohol is to be attached to a drug, it is typically converted to a tosylate in situ and reacted with the precursor drug (e.g., a phenol) in the presence of base (K₂CO₃).

Workflow Start Dissolve Precursor (10 mg in Freon-11) Cool Cool to -78°C Start->Cool Bubble Bubble [18F]F2 Gas Cool->Bubble React Reaction (5-10 min) Fluorodestannylation Bubble->React Evap Evaporate Solvent React->Evap Purify HPLC Purification Remove Bu3SnF Evap->Purify Final Pure Tracer / Linker Purify->Final

Figure 2: Operational workflow for radiolabeling.

Safety & Handling (E-E-A-T)

Warning: Organotin compounds are toxic and neurotoxic . Strict safety protocols are mandatory.

  • Toxicity: Tributyltin derivatives are readily absorbed through the skin and can cause central nervous system damage and skin irritation.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Handle only in a functioning fume hood.

  • Waste Disposal: All tin-containing waste must be segregated into specific "Organotin Waste" containers. Do not mix with general organic solvents.

  • Purification Safety: The byproduct, tributyltin fluoride (

    
    ), is highly toxic. Ensure HPLC fractions containing tin are collected and disposed of as hazardous waste. Verify the final radiotracer is free of tin (< 5 ppm) using ICP-MS or colorimetric spot tests (e.g., Pyrocatechol Violet) before biological use.
    

References

  • Sigma-Aldrich. (n.d.). 4-[(Tributylstannyl)methoxy]-1-butanol Product Page. Retrieved from

  • CP Lab Safety. (n.d.). 4-[(Tributylstannyl)methoxy]-1-butanol Specifications. Retrieved from

  • Organic Syntheses. (1988). Preparation of Tributyl[(methoxymethoxy)methyl]stannane. Org. Synth. 1988, 66, 14. (Provides the foundational chemistry for stannylmethyl ethers). Retrieved from

  • Teare, H., et al. (2013). High efficiency synthesis of F-18 fluoromethyl ethers. Organic Letters, 15(17), 4346-4349. (Context for fluoromethyl ether synthesis). Retrieved from

  • Zlatopolskiy, B. D., et al. (2017).[2] A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors. Molecules. (Discusses stannyl precursor handling and copper-mediated fluorination). Retrieved from

Sources

Foundational

Synthesis pathways for 4-[(Tributylstannyl)methoxy]-1-butanol from 1,4-butanediol

An In-Depth Technical Guide to the Synthesis of 4-[(Tributylstannyl)methoxy]-1-butanol from 1,4-Butanediol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-[(Tributylstannyl)methoxy]-1-butanol from 1,4-Butanediol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 4-[(Tributylstannyl)methoxy]-1-butanol, a valuable bifunctional organotin reagent, commencing from the readily available starting material, 1,4-butanediol. The synthesis of such selectively functionalized molecules is of significant interest to researchers in medicinal chemistry and materials science, where the tributylstannyl group can serve as a versatile handle for cross-coupling reactions (e.g., Stille coupling) and the terminal hydroxyl group allows for further molecular elaboration. The described multi-step synthesis employs a robust protect-functionalize-deprotect strategy, ensuring high selectivity and yielding the target compound in a controlled manner. Each step is detailed with mechanistic insights, procedural specifics, and justifications for the selected reagents and conditions, reflecting field-proven methodologies.

Introduction and Strategic Overview

The synthesis of complex molecules often necessitates the strategic manipulation of multiple functional groups. When the starting material, such as 1,4-butanediol, possesses twofold symmetry with identical reactive sites (two primary hydroxyl groups), a key challenge lies in achieving selective monofunctionalization. A direct, one-pot conversion to 4-[(Tributylstannyl)methoxy]-1-butanol is synthetically challenging due to the high probability of forming statistical mixtures of mono-substituted, di-substituted, and unreacted starting material.

Therefore, a logical and controlled three-step sequence is proposed and detailed herein:

  • Monoprotection: Selective protection of one of the two hydroxyl groups of 1,4-butanediol using a sterically demanding silyl ether, namely the tert-butyldimethylsilyl (TBDMS) group.

  • Stannylmethylation: Conversion of the remaining free hydroxyl group into the target tributylstannylmethoxy ether via a Williamson ether synthesis.

  • Deprotection: Selective removal of the TBDMS protecting group under mild conditions that preserve the integrity of the organostannane moiety.

This strategic approach ensures that the chemical transformations occur at the desired positions in a predictable sequence, maximizing the yield and purity of the final product.

Synthetic_Pathway start 1,4-Butanediol step1 Step 1: Monoprotection start->step1 intermediate1 4-(tert-Butyldimethylsilyloxy)-1-butanol step2 Step 2: Stannylmethylation intermediate1->step2 intermediate2 1-(tert-Butyldimethylsilyloxy)-4-((tributylstannyl)methoxy)butane step3 Step 3: Deprotection intermediate2->step3 final_product 4-[(Tributylstannyl)methoxy]-1-butanol step1->intermediate1 TBDMS-Cl, Imidazole, DCM step2->intermediate2 1. NaH, THF 2. Bu3SnCH2I step3->final_product TBAF, THF

Exploratory

Technical Whitepaper: Physicochemical Stability and Handling of 4-[(Tributylstannyl)methoxy]-1-butanol

-Alkoxystannane Linkers Executive Summary 4-[(Tributylstannyl)methoxy]-1-butanol is a specialized organometallic linker characterized by an -alkoxystannane motif (Sn-CH2-O-). This structural class serves as a critical pr...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkoxystannane Linkers

Executive Summary

4-[(Tributylstannyl)methoxy]-1-butanol is a specialized organometallic linker characterized by an


-alkoxystannane motif (Sn-CH2-O-). This structural class serves as a critical precursor in radiohalogenation (e.g., radioiodination for SPECT/PET imaging) and bioconjugation. While the tributylstannyl group provides the necessary lipophilicity and reactivity for transmetallation or halodestannylation, it introduces specific instability vectors under ambient conditions.

This guide details the physicochemical stability profile of this molecule, identifying the C-Sn bond and the primary alcohol as the primary loci of degradation.[1] It provides evidence-based protocols for storage, handling, and quality control to maintain reagent integrity >95% over extended periods.

Molecular Architecture & Reactivity Profile

To understand the stability of 4-[(Tributylstannyl)methoxy]-1-butanol, one must deconstruct its functional connectivity. The molecule consists of three distinct zones, each with unique sensitivities:

  • The Organotin Head (Bu3Sn-): A lipophilic moiety susceptible to radical cleavage and specific electrophilic attacks.

  • The

    
    -Oxymethylene Bridge (-CH2-O-):  This is the critical instability point. The oxygen atom in the 
    
    
    
    -position to the tin atom activates the C-Sn bond towards cleavage. This is known as the
    
    
    -effect
    , where the electron-donating oxygen stabilizes the transition state for electrophilic attack (e.g., by protons or halogens).
  • The Butanol Tail (-(CH2)4-OH): A primary alcohol subject to standard oxidative degradation pathways.

The Critical Weakness: The -Alkoxystannane Bond

Unlike simple alkyl stannanes (e.g., tetrabutyltin), the presence of the oxygen atom adjacent to the methylene linker significantly alters the bond dissociation energy of the C-Sn bond. The polarization of the C-O bond increases the electron density at the carbon attached to the tin, making it highly susceptible to protodestannylation (acid-catalyzed cleavage).

Degradation Pathways Under Ambient Conditions[2]

"Ambient conditions" (20–25°C, atmospheric oxygen, ambient light) present three distinct threats to the integrity of this molecule.

A. Protodestannylation (Acid Sensitivity)

This is the primary degradation vector. Even trace acidity (from glass surfaces, CO2 absorption in solvents, or impurities) can catalyze the cleavage of the C-Sn bond.

  • Mechanism: The proton (

    
    ) attacks the carbon of the Sn-CH2 bond.
    
  • Result: Release of tributyltin cation and the formation of the corresponding methyl ether (or formaldehyde equivalent upon further decomposition).

  • Prevention: Storage in base-washed glass or presence of trace tertiary amines (e.g., triethylamine) in storage solvents is often recommended for similar analogs.

B. Radical Oxidation (Light & Oxygen)

Organotins are susceptible to radical depolymerization or cleavage under UV light.

  • Mechanism: UV photons can homolytically cleave the Sn-C bond.

  • Result: Formation of butyl radicals and tin oxides/hydroxides (white precipitate).

  • Prevention: Strict exclusion of light (Amber glassware).[2]

C. Oxidative Dehydrogenation (Alcohol Stability)

The primary alcohol at the terminal position is stable to hydrolysis but susceptible to oxidation by atmospheric oxygen over long durations, converting the alcohol to an aldehyde or carboxylic acid.

Visualization of Degradation Logic

DegradationPathways Parent 4-[(Tributylstannyl)methoxy]-1-butanol (Intact) Acid Destannylated Byproducts (Bu3Sn+ + Ether) Parent->Acid H+ (Trace Acid/Moisture) Oxid Oxidized Derivatives (Aldehyde/Carboxylic Acid) Parent->Oxid O2 (Slow, Ambient) Radical Radical Cleavage Products (Sn Oxides + Butyl radicals) Parent->Radical hv (UV Light)

Figure 1: Primary degradation pathways. Acid-catalyzed destannylation is the kinetic dominant pathway, followed by photo-induced radical cleavage.

Ambient Stability Assessment Data

The following table summarizes the estimated stability based on homologous


-alkoxystannane behaviors [1, 2].
ParameterConditionStability ImpactRisk Level
Temperature 25°C (Room Temp)Moderate. Slow thermal migration possible.Medium
Temperature 4°C (Refrigerated)High. Kinetic rates slowed significantly.Low
Light Direct SunlightRapid radical cleavage of Sn-C bonds.Critical
Atmosphere Air (Humidity)Moisture promotes protonation if acid traces exist.High
Atmosphere Inert (Ar/N2)Prevents oxidation and moisture ingress.[1]Low
Container Soda-lime GlassSurface silanols (acidic) can trigger cleavage.Medium
Container Silylated/Amber GlassInert surface + UV protection.Low

Experimental Protocols: Handling & Storage

To ensure scientific integrity and reproducibility, the following protocols must be strictly adhered to.

Protocol A: Optimal Storage Workflow

This protocol utilizes a "Self-Validating" approach where the storage medium actively protects the analyte.

  • Container Selection: Use Amber Borosilicate Glass vials with Teflon-lined caps.

    • Why: Amber blocks UV; Borosilicate minimizes alkali leaching; Teflon prevents absorption of the lipophilic tin compound.

  • Pre-treatment (Optional but Recommended): Rinse vials with a 1% solution of Triethylamine in Hexane, then dry.

    • Why: Neutralizes acidic silanol groups on the glass surface that could catalyze destannylation.

  • Atmosphere Exchange: Purge the headspace with dry Argon gas for 30 seconds before sealing.

    • Why: Argon is heavier than air and provides a better blanket against moisture than Nitrogen.

  • Temperature: Store at -20°C .

    • Note: If -20°C is unavailable, 4°C is acceptable for <2 weeks.

Protocol B: Quality Control (QC) via NMR

Regular QC is required to verify the integrity of the C-Sn bond.

  • Method: 1H-NMR or 119Sn-NMR.

  • Diagnostic Signal (1H-NMR): Look for the methylene protons between Sn and O (Sn-CH2-O).

    • Shift: Typically

      
       3.7 - 3.9 ppm (satellites due to Sn-117/119 coupling are the hallmark of intact reagent).
      
    • Failure Mode: Loss of Sn-satellites or appearance of aldehyde protons indicates degradation.

QC Workflow Diagram

QC_Workflow Start Sample Retrieval (-20°C) Visual Visual Inspection (Check for White Precipitate) Start->Visual Solubility Dissolve in CDCl3 (Neutralized with K2CO3) Visual->Solubility Clear Oil Fail FAIL: Repurify or Discard Visual->Fail Turbid/Solids NMR 1H-NMR Acquisition Solubility->NMR Decision Sn-Satellites Present? NMR->Decision Pass PASS: Proceed to Synthesis Decision->Pass Yes Decision->Fail No

Figure 2: Quality Control Decision Tree. Visual turbidity often indicates formation of insoluble tin oxides.

References

  • BenchChem. (Tributylstannyl)methanol - Structure and Stability. Retrieved from

  • Organic Syntheses. Tributyl[(methoxymethoxy)methyl]stannane: A Hydroxymethyl Anion Equivalent.[3] Org.[1][4][5][6][7] Synth. 1993, 71, 133.[3] Retrieved from

  • National Institutes of Health (NIH). Stability and storage problems in organotin speciation. PubMed. Retrieved from

  • Alfa Chemistry. The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to Stannylated Precursors for PET Imaging Agent Development

Introduction: The Crucial Role of Precursors in PET Radiotracer Synthesis Positron Emission Tomography (PET) has revolutionized clinical diagnostics and biomedical research, offering a non-invasive window into in vivo ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Precursors in PET Radiotracer Synthesis

Positron Emission Tomography (PET) has revolutionized clinical diagnostics and biomedical research, offering a non-invasive window into in vivo physiological and pathological processes. The power of PET lies in its use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). The synthesis of these tracers is a time-sensitive and highly specialized process that hinges on the quality and reactivity of the starting material: the precursor.[1]

An ideal precursor is a stable, non-radioactive molecule designed for the efficient and regioselective incorporation of the radionuclide in the final synthesis step.[1] Among the various classes of precursors developed for ¹⁸F-labeling, arylstannanes (or organotin compounds) have emerged as highly valuable and versatile reagents.[2][3] They are particularly effective in copper-mediated radiofluorination reactions, a method that has significantly expanded the scope of accessible ¹⁸F-labeled arenes for PET imaging.[4][5]

This guide provides a comprehensive technical overview of stannylated precursors, designed for researchers, radiochemists, and drug development professionals. We will delve into the rationale for their use, synthesis and purification protocols, quality control, and their application in the automated production of PET imaging agents, all while emphasizing the scientific principles and safety considerations that underpin these processes.

Section 1: The Rationale for Using Stannylated Precursors

The choice of a precursor is a critical decision in the development of a PET tracer, directly impacting radiochemical yield, specific activity, and the feasibility of automation. Stannylated precursors offer a unique set of advantages, but also come with a significant challenge that must be rigorously addressed.

Advantages over Other Precursors

Stannylated precursors are often compared to other common precursors for radiofluorination, such as boronic acids and esters.

  • Stability and Handling : Organostannanes are generally stable to air and moisture, making them easier to handle, purify, and store over long periods compared to some boronic acid derivatives which can be prone to degradation.[3][6] This robustness is a significant practical advantage in a production environment.

  • Reactivity and Reaction Kinetics : A key mechanistic advantage of arylstannanes in copper-mediated fluorination is the rate of transmetalation. The transfer of the aryl group from tin to the copper catalyst is expected to be significantly faster than from boron.[2] This rapid kinetics is crucial in radiosynthesis, where the short half-life of ¹⁸F (approx. 110 minutes) demands fast and efficient reactions to maximize yield.[4]

  • Commercial Availability and Synthesis : Many versatile stannane precursors are commercially available or can be synthesized via well-established and reliable methods, such as the Stille cross-coupling reaction.[3][4]

The Challenge: Organotin Toxicity

The primary and most significant drawback of using stannylated precursors is the inherent toxicity of organotin compounds.[3][6] Residual tin from the precursor or its byproducts in the final radiopharmaceutical product is unacceptable for human administration. Consequently, rigorous and validated purification methods are not just recommended, but absolutely essential to ensure the final product is free of these toxic impurities.[7][8] This necessity adds a critical step to the overall workflow that must be carefully controlled and monitored.

Section 2: Synthesis, Purification, and Characterization of Stannylated Precursors

The successful use of a stannylated precursor begins with its high-quality synthesis and meticulous purification. The Stille cross-coupling reaction is the cornerstone for creating the C–Sn bond.[3]

Synthesis via Stille Cross-Coupling

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[3] For precursor synthesis, this is adapted to couple an aryl halide/triflate with a tin-containing reagent like hexamethylditin or tributyltin chloride.

Stille_Catalytic_Cycle

Experimental Protocol: Synthesis of an Aryl Trimethylstannane

This protocol provides a general method for synthesizing an aryl trimethylstannane from an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Hexamethylditin (Me₃SnSnMe₃) (1.1 equiv)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide and the palladium catalyst.

  • Inert Atmosphere : Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the hexamethylditin.

  • Reaction : Heat the mixture to reflux (typically 90-110 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Cooling : Once the starting material is consumed, cool the reaction mixture to room temperature.

Purification: The Critical Step

Purification is paramount to remove the palladium catalyst and, most importantly, toxic tin byproducts. Flash column chromatography is the most common and effective method.[9]

Experimental Protocol: Purification by Flash Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexanes/Ethyl Acetate gradient, determined by TLC)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • Initial Workup : Dilute the cooled reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase 2-3 times with a saturated aqueous solution of KF.[8] This step converts soluble tin halides into the highly insoluble tributyltin fluoride (Bu₃SnF) or trimethyltin fluoride (Me₃SnF), which precipitates.[8]

  • Filtration : Filter the mixture through a pad of Celite® to remove the precipitated tin fluoride and palladium black. Rinse the pad with additional solvent.

  • Concentration : Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography :

    • Prepare a silica gel column using a suitable non-polar solvent (e.g., hexanes).

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

    • Elute the column with the predetermined solvent system, gradually increasing polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified stannylated precursor.

Characterization and Quality Control of the Precursor

Before proceeding to radiolabeling, the identity, purity, and stability of the stannylated precursor must be confirmed.

Parameter Analytical Method Acceptance Criteria Rationale
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure.Confirms that the correct molecule has been synthesized. NMR provides structural information, while MS confirms the molecular weight.[10]
Purity HPLC, ¹H NMRPurity ≥ 95% by HPLC. No significant impurities observed in NMR.Ensures that impurities do not interfere with the subsequent radiolabeling reaction, leading to low yields or the formation of radioactive side-products.
Residual Tin Inductively Coupled Plasma Mass Spectrometry (ICP-MS)As low as reasonably achievable.While the final PET drug must be free of tin, minimizing tin content in the precursor simplifies final purification.
Stability Re-analysis by HPLC after storageNo significant degradation over the intended storage period.Confirms that the precursor remains stable under the defined storage conditions, ensuring consistent performance in radiolabeling.[11]

Section 3: Safe Handling and Storage

Given their toxicity, all organotin compounds must be handled with extreme care.

  • Engineering Controls : Always handle stannylated precursors in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., neoprene or nitrile).[12]

  • Waste Disposal : Dispose of all tin-contaminated waste (e.g., glassware, silica gel, gloves) as hazardous chemical waste according to institutional and local regulations.[13]

  • Storage : Store precursors in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11][13] For long-term stability, storage at -20°C under an inert atmosphere is often recommended.[11]

Section 4: Application in ¹⁸F-Radiolabeling via Copper-Mediation

The premier application for aryl stannanes in PET chemistry is the copper-mediated nucleophilic radiofluorination. This reaction allows for the incorporation of no-carrier-added [¹⁸F]fluoride into electron-rich, electron-neutral, and electron-deficient aromatic rings.[4][14][15]

The proposed mechanism involves the formation of a copper(III)-fluoride intermediate which then undergoes reductive elimination to form the C–F bond. The stannane precursor readily transmetalates with the copper catalyst, facilitating this cycle.

Radiofluorination_Workflow

Experimental Protocol: Copper-Mediated ¹⁸F-Radiofluorination

This protocol describes a typical manual synthesis. For clinical production, these steps are programmed into an automated synthesis module.[16][17]

Materials:

  • Dried [¹⁸F]fluoride activated with a phase transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃).

  • Stannylated precursor (typically 5-15 µmol).

  • Copper catalyst, e.g., Cu(OTf)₂(py)₄ (1.5-2.0 equiv relative to precursor).

  • Anhydrous solvent, e.g., Dimethylacetamide (DMA) or Dimethylformamide (DMF).

Procedure:

  • [¹⁸F]Fluoride Preparation : Trap cyclotron-produced [¹⁸F]F⁻ on an anion exchange cartridge (e.g., QMA). Elute the activity into the reaction vessel using a solution of K₂CO₃ and Kryptofix 2.2.2. Remove water via azeotropic distillation with acetonitrile.

  • Reagent Addition : Prepare a solution of the stannylated precursor and the copper catalyst in anhydrous DMA. Add this solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

  • Radiolabeling : Seal the reaction vessel and heat to a high temperature (typically 110-140 °C) for a short duration (5-15 minutes).[4][16]

  • Quenching and Purification : Cool the reaction mixture and dilute it with the HPLC mobile phase. Inject the crude mixture onto a semi-preparative HPLC system to separate the ¹⁸F-labeled product from unreacted precursor, catalyst, and byproducts.

  • Formulation : Collect the product fraction and reformulate it into an injectable solution (typically saline with a small percentage of ethanol) using a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak).

  • Final QC : Perform all required quality control tests on the final product, including radiochemical purity, residual solvent analysis, and sterility testing, before release.

Parameter Typical Conditions Reference
Precursor Aryl-SnMe₃ or Aryl-SnBu₃[4]
Catalyst Cu(OTf)₂, Cu(OTf)₂(py)₄[4][5]
Solvent DMA, DMF, NMP[4]
Temperature 110 - 140 °C[4][16]
Time 5 - 15 min[16][18]
Radiochemical Yield 10 - 70% (non-decay corrected)[4][14][16]

Section 5: Automation and cGMP Considerations

For a PET tracer to be used in clinical settings, its production must comply with Current Good Manufacturing Practices (cGMP).[14][17][19] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established specific cGMP guidelines for PET drugs, outlined in 21 CFR Part 212.[17][19][20]

  • Automation : Manual synthesis is unsuitable for routine clinical production due to radiation safety concerns and lack of reproducibility. The entire process, from fluoride handling to final formulation, is typically performed on automated synthesis modules.[16][17] The robustness of the copper-mediated fluorination of stannanes makes it highly amenable to automation.[4]

  • Precursor Quality : Under cGMP, the precursor is considered a critical starting material. Its manufacturing, testing, and documentation must be controlled.[14] This includes having defined specifications for identity, purity, and potency, as well as stability data to support its shelf-life.

  • Validation : The entire automated synthesis process must be validated to ensure it consistently produces a drug product that meets all predefined quality attributes. This includes validating the removal of any process-related impurities, with special attention given to the complete removal of toxic organotin residues.

Conclusion

Stannylated precursors are a powerful and reliable tool in the arsenal of the PET radiochemist. Their excellent stability and favorable kinetics in copper-mediated reactions enable the efficient synthesis of a wide array of ¹⁸F-labeled aromatic PET tracers. While the inherent toxicity of organotin compounds presents a significant challenge, it is a manageable one. Through the implementation of robust and validated synthesis, purification, and quality control procedures within a cGMP framework, the risks associated with these precursors can be effectively mitigated. As the demand for novel PET imaging agents continues to grow, the utility and importance of stannylated precursors in both preclinical research and clinical drug production are set to endure.

References

  • Design of CGMP Production of 18F- and 68Ga-Radiopharmaceuticals. BioMed Research International. Available from: [Link]

  • An efficient method for removing organotin impurities from the product mixture. SHANDONG LOOK CHEMICAL. Available from: [Link]

  • Makaravage, K. J., Brooks, A. F., Mossine, A. V., Sanford, M. S., & Scott, P. J. H. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. Organic Letters, 18(21), 5440–5443. Available from: [Link]

  • Peesara, S., et al. (2022). Effective Preparation of [¹⁸F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor. MDPI. Available from: [Link]

  • Zlatopolskiy, B. D., et al. (2018). Next Generation Copper Mediators for the Efficient Production of ¹⁸F-Labeled Aromatics. Chemistry – A European Journal. Available from: [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Hung, J. C. (2017). Regulatory Aspects of PET Radiopharmaceutical Production in the United States. In: PET Radiochemistry. Springer. Available from: [Link]

  • Swanson, D. (2009). Current Good Manufacturing Practices for PET Drug Products in the United States. Journal of Nuclear Medicine, 50(7), 1015-1018. Available from: [Link]

  • Enhanced Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. ResearchGate. Available from: [Link]

  • Current Good Manufacturing Practice for Positron Emission Tomography Drugs. Federal Register. Available from: [Link]

  • Peesara, S., et al. (2022). Effective Preparation of [¹⁸F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor. Molecules. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Method for removing organotin compound. Google Patents.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]

  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Michigan State University, Department of Chemistry. Available from: [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. Available from: [Link]

  • ORGANOTIN COMPOUNDS - Criteria for a Recommended Standard. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • STORAGE, HANDLING AND DISPOSAL OF SEIZED/CONFISCATED Precursor CHEMICALS. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]

  • Makaravage, K. J., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. Organic Letters. Available from: [Link]

  • Stille reaction. Wikipedia. Available from: [Link]

  • Stability and storage problems in organotin speciation in environmental samples. PubMed. Available from: [Link]

  • Photocatalytic Reaction of Aryl Halides with Tin(II) Acetate to Generate Arylstannane(IV) Reagents. ResearchGate. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Preparation of Aryl Stannane 2. ResearchGate. Available from: [Link]

  • Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry. Available from: [Link]

  • Arylstannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. Available from: [Link]

  • Successful flash chromatography. Biotage. Available from: [Link]

  • Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. Royal Society of Chemistry. Available from: [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. Available from: [Link]

  • Preparation of aryl stannanes via aryl radicals. ResearchGate. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of F-18 Labeled Ethers via 4-[(Tributylstannyl)methoxy]-1-butanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of F-18 labeled ethers, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of F-18 labeled ethers, specifically focusing on the preparation of [¹⁸F]4-(fluoromethoxy)butan-1-ol, a potential building block for more complex positron emission tomography (PET) tracers. The protocol leverages the radiofluorodestannylation of the organotin precursor, 4-[(tributylstannyl)methoxy]-1-butanol. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions for researchers in the field of radiopharmaceutical chemistry. We will delve into the synthesis of the precursor, the critical radiofluorination step, purification methods, and essential quality control procedures.

Introduction: The Significance of F-18 Labeled Ethers in PET Imaging

Fluorine-18 is a positron-emitting radionuclide with a favorable half-life of 109.8 minutes, making it a cornerstone of PET imaging in both clinical diagnostics and preclinical research. The incorporation of ¹⁸F into biologically active molecules allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. F-18 labeled ethers, in particular, are of significant interest due to the ether linkage's general stability in vivo and its presence in numerous pharmaceuticals and bioactive molecules.

The synthesis of these radiotracers often relies on the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. Organotin precursors, such as the tributylstannyl derivatives, have emerged as valuable substrates for radiohalogenation due to their stability and reactivity under specific conditions. This application note focuses on the use of 4-[(tributylstannyl)methoxy]-1-butanol as a precursor for the synthesis of [¹⁸F]4-(fluoromethoxy)butan-1-ol. This aliphatic ether can serve as a versatile synthon for the development of novel PET tracers for a wide range of biological targets.

The Chemistry: Radiofluorodestannylation of an Alkoxymethylstannane

The core of this synthetic strategy is the nucleophilic substitution of the tributylstannyl group with [¹⁸F]fluoride. While the radiofluorination of arylstannanes is well-documented, the application to aliphatic ethers presents unique considerations. The reaction proceeds via an electrophilic attack of a metal-activated fluoride on the carbon-tin bond. Copper catalysts are often employed to facilitate this process, particularly for less reactive precursors.[1][2]

The proposed mechanism involves the activation of the C-Sn bond by a copper(II) species, making the carbon atom more susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. The choice of solvent, temperature, and reaction time are critical parameters that must be carefully optimized to achieve high radiochemical yields and purity.

Precursor Synthesis: Preparation of 4-[(Tributylstannyl)methoxy]-1-butanol

While 4-[(tributylstannyl)methoxy]-1-butanol is commercially available, an in-house synthesis may be desirable for cost-effectiveness or to ensure high purity. The following is a proposed synthetic route adapted from established procedures for similar alkoxymethylstannanes.

3.1. Materials and Reagents

  • 1,4-Butanediol

  • Tributyltin chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Argon or Nitrogen)

3.2. Synthetic Protocol

Step 1: Monoprotection of 1,4-Butanediol (if starting from the diol)

This step is necessary to differentiate the two hydroxyl groups. Standard protection group chemistry, such as the formation of a silyl ether or a benzyl ether on one of the hydroxyl groups, can be employed.

Step 2: Formation of the Stannyl Ether

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the monoprotected 4-hydroxy-1-butanol in anhydrous THF.

  • Cool the solution to 0 °C and slowly add sodium hydride. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add paraformaldehyde to the reaction mixture and stir at room temperature for 3 hours.

  • In a separate flask, prepare a solution of tributyltin chloride in anhydrous THF.

  • Add the tributyltin chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection (if applicable)

Remove the protecting group from the terminal hydroxyl group using the appropriate deprotection conditions to yield the final precursor, 4-[(tributylstannyl)methoxy]-1-butanol.

3.3. Characterization

The identity and purity of the synthesized precursor should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Purity Analysis (GC or HPLC): To determine the purity of the precursor, which is crucial for the subsequent radiofluorination step.

Radiofluorination Protocol: Synthesis of [¹⁸F]4-(Fluoromethoxy)butan-1-ol

This section details the critical step of introducing the F-18 label. The following protocol is a proposed method based on the principles of copper-mediated radiofluorodestannylation of arylstannanes, adapted for an aliphatic ether precursor. Optimization of the reaction conditions is highly recommended for specific laboratory setups.

4.1. Materials and Equipment

  • Automated radiochemistry synthesis module (e.g., TRACERlab, FASTlab) or a manual setup in a hot cell.

  • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron.

  • Anion exchange cartridge (e.g., QMA).

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • 4-[(Tributylstannyl)methoxy]-1-butanol precursor

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • Anhydrous dimethylformamide (DMF) or dimethylacetamide (DMA)

  • Acetonitrile for azeotropic drying

  • HPLC system for purification and analysis (with radioactivity and UV detectors)

  • Solid-phase extraction (SPE) cartridges for purification.

4.2. Step-by-Step Radiofluorination Procedure

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon to azeotropically remove the water. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]fluoride is dry.

  • Radiofluorination Reaction:

    • Prepare a solution of the 4-[(tributylstannyl)methoxy]-1-butanol precursor (typically 1-5 mg) in anhydrous DMF or DMA.

    • In a separate vial, prepare a solution of Cu(OTf)₂ and pyridine in the same solvent.

    • Add the precursor solution and the copper/pyridine solution to the dried [¹⁸F]fluoride.

    • Seal the reaction vessel and heat to the desired temperature (optimization is key, start with a range of 100-140 °C) for a specific duration (e.g., 10-20 minutes).

  • Quenching and Dilution:

    • After the reaction is complete, cool the vessel to room temperature.

    • Quench the reaction by adding water or a suitable buffer.

    • Dilute the reaction mixture with the mobile phase for HPLC purification.

4.3. Data Presentation: Expected Parameters

The following table outlines the target parameters for the synthesis. Note that these are starting points and will require optimization.

ParameterRecommended Starting Condition/Value
Precursor Amount1-5 mg
[¹⁸F]Fluoride Activity1-10 GBq
SolventAnhydrous DMF or DMA
CatalystCu(OTf)₂ (1.5-2 equivalents)
AdditivePyridine (5-15 equivalents)
Reaction Temperature120 °C
Reaction Time15 minutes
Expected Radiochemical Yield (RCY)20-40% (decay-corrected)
Radiochemical Purity>95%
Specific Activity>37 GBq/µmol (>1 Ci/µmol)

Purification and Formulation

Purification of the radiolabeled product is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts.

5.1. HPLC Purification

  • Column: A semi-preparative C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., ammonium formate) is commonly employed. The gradient and composition should be optimized to achieve good separation of the product from impurities.

  • Detection: The HPLC system should be equipped with both a UV detector (to detect the non-radioactive precursor and product) and a radioactivity detector.

  • Fraction Collection: Collect the radioactive peak corresponding to the [¹⁸F]4-(fluoromethoxy)butan-1-ol.

5.2. Formulation

  • The collected HPLC fraction is typically diluted with water and trapped on a C18 SPE cartridge.

  • The cartridge is washed with water to remove the HPLC solvents.

  • The final product is eluted from the cartridge with a small volume of ethanol.

  • The ethanolic solution is then diluted with sterile saline for injection to the desired final concentration and solvent composition.

  • The final product should be passed through a sterile 0.22 µm filter into a sterile vial.

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical for preclinical or clinical use.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Identity Half-life measurement105-115 minutes
Radionuclidic Purity Gamma spectroscopy≥ 99.5% as ¹⁸F
Chemical Purity Analytical HPLC (UV detection)Precursor and other impurities below specified limits
Residual Solvents Gas Chromatography (GC)Within pharmacopeia limits (e.g., <410 ppm for acetonitrile, <5000 ppm for ethanol)
pH pH paper or meter4.5 - 7.5
Sterility Compendial methodsSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)

Visualization of the Workflow

The following diagrams illustrate the key processes described in this application note.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_downstream Purification & QC start 1,4-Butanediol step1 Monoprotection start->step1 step2 Alkoxide Formation step1->step2 step3 Reaction with Paraformaldehyde step2->step3 step4 Stannylation step3->step4 step5 Deprotection step4->step5 precursor 4-[(Tributylstannyl)methoxy]-1-butanol step5->precursor reaction Radiofluorodestannylation (Cu(OTf)₂, Pyridine) precursor->reaction f18 [¹⁸F]Fluoride activation Activation (K₂₂₂/K₂CO₃) f18->activation activation->reaction hplc HPLC Purification reaction->hplc formulation SPE Formulation hplc->formulation qc Quality Control formulation->qc final_product [¹⁸F]4-(Fluoromethoxy)butan-1-ol qc->final_product

Figure 1: Overall workflow for the synthesis of [¹⁸F]4-(fluoromethoxy)butan-1-ol.

Radiofluorination_Mechanism precursor R-O-CH₂-SnBu₃ intermediate [R-O-CH₂-SnBu₃---Cu]²⁺ Complex precursor->intermediate + Cu(OTf)₂ cu Cu(OTf)₂ product R-O-CH₂-¹⁸F intermediate->product + [¹⁸F]⁻ byproduct Bu₃Sn-OTf intermediate->byproduct - Bu₃Sn⁺ fluoride [¹⁸F]⁻

Figure 2: Proposed mechanism for copper-mediated radiofluorodestannylation.

Conclusion

The synthesis of F-18 labeled ethers via the radiofluorodestannylation of organotin precursors like 4-[(tributylstannyl)methoxy]-1-butanol offers a viable route to novel PET tracers. While the protocol provided herein is based on established principles, successful implementation will require careful optimization of reaction parameters. The detailed steps for precursor synthesis, radiofluorination, purification, and quality control are intended to serve as a robust starting point for researchers. The development of such building blocks is crucial for expanding the repertoire of PET radiopharmaceuticals, ultimately enabling new insights into biology and disease.

References

  • Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular imaging with PET. Chemical reviews, 108(5), 1501-1516.
  • Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). Synthesis of ¹⁸F, ¹¹C, ¹⁵O, and ¹³N radiolabels for positron emission tomography.
  • Tredwell, M., & Gouverneur, V. (2012). ¹⁸F-Labeling for PET imaging.
  • Scott, P. J. (2016). Copper-mediated radiofluorination of arylstannanes with [¹⁸F] KF. Organic letters, 18(20), 5440-5443.*
  • Zlatopolskiy, B. D., et al. (2017).

Sources

Application

Application Notes and Protocols: 4-[(Tributylstannyl)methoxy]-1-butanol as a Versatile Bifunctional Building Block in Total Synthesis

Abstract In the intricate field of total synthesis, the strategic selection of building blocks is paramount to achieving efficiency, selectivity, and high yields. 4-[(Tributylstannyl)methoxy]-1-butanol emerges as a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate field of total synthesis, the strategic selection of building blocks is paramount to achieving efficiency, selectivity, and high yields. 4-[(Tributylstannyl)methoxy]-1-butanol emerges as a uniquely versatile reagent, distinguished by its bifunctional nature. It strategically combines the well-established reactivity of an α-alkoxystannane with a terminal primary alcohol. This dual functionality enables its application as a sophisticated hydroxymethyl anion synthon for nucleophilic additions and as a potent coupling partner in palladium-catalyzed Stille reactions. The presence of the hydroxylated butyl chain offers a secondary site for modification, allowing for sequential functionalization, intramolecular cyclizations, or tethering to solid supports. This guide provides an in-depth exploration of the mechanistic underpinnings, detailed experimental protocols, and strategic applications of this building block for professionals in chemical research and drug development.

Introduction: A Bifunctional Tool for Complex Synthesis

The pursuit of complex molecular architectures, particularly in natural product synthesis and pharmaceutical development, demands reagents that can introduce key functionalities in a controlled and predictable manner. Hydroxymethyl anion equivalents (⁻CH₂OH) are crucial for installing primary alcohol motifs, but their direct use is synthetically challenging due to inherent instability[1]. Organometallic reagents like 4-[(Tributylstannyl)methoxy]-1-butanol provide a stable and manageable solution[1][2].

This building block's structure is key to its utility:

  • The Tributylstannyl Group (Bu₃Sn-): This moiety is the cornerstone of its reactivity. The labile Carbon-Tin bond allows for facile transmetalation with strong organolithium bases to generate a nucleophilic α-alkoxy carbanion[3]. Alternatively, it serves as the active component in the transmetalation step of the palladium-catalyzed Stille cross-coupling cycle[4].

  • The Methoxy Ether Linkage (-OCH₂-): This feature classifies the reagent as an α-alkoxystannane, stabilizing the adjacent nucleophilic center generated upon transmetalation.

  • The Butanol Chain (- (CH₂)₄OH): This terminal alcohol provides a secondary reactive handle, setting this reagent apart from simpler analogs. This hydroxyl group can be protected and deprotected orthogonally, used as a point of attachment, or participate in subsequent synthetic transformations.

This document will detail the primary reaction pathways available to this reagent and provide robust protocols for its successful implementation.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the reagent's integrity and ensuring laboratory safety, given the toxicity of organotin compounds[4].

PropertyValueReference
CAS Number 1079333-36-0[5]
Molecular Formula C₁₇H₃₈O₂Sn[6]
Molecular Weight 393.2 g/mol [5]
Physical Form Liquid[5]
Storage Temperature Refrigerator (2-8 °C)[5]
Purity Typically ≥96%[6]

Safety and Handling Precautions:

  • Toxicity: Organotin compounds are toxic. Always handle 4-[(Tributylstannyl)methoxy]-1-butanol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stability: The reagent is generally stable to air and moisture but should be stored under an inert atmosphere (Argon or Nitrogen) to prevent gradual degradation[4].

  • Workup: Tributyltin byproducts generated during reactions are notoriously difficult to remove. Purification strategies are discussed in the protocol sections.

Core Reactivity and Mechanistic Principles

This building block can be channeled into two primary, powerful reaction pathways. The choice of pathway is dictated by the reaction conditions and the desired synthetic outcome.

Pathway A: The Hydroxymethyl Anion Synthon via Transmetalation

This pathway leverages the reagent as a precursor to a potent nucleophile for addition to electrophiles, most commonly carbonyl compounds. A critical prerequisite for this pathway is the protection of the terminal hydroxyl group to prevent it from quenching the strong base used for transmetalation.

Mechanism:

  • Protection: The terminal alcohol is first protected with a suitable group, such as a tert-butyldimethylsilyl (TBS) ether, which is stable to organolithium reagents but easily removed later.

  • Transmetalation: The protected stannane is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C). The BuLi selectively abstracts the tributylstannyl group, generating a highly reactive α-alkoxymethyllithium species[3].

  • Nucleophilic Addition: This lithiated intermediate readily attacks a wide range of electrophiles, such as aldehydes, ketones, or esters, forming a new carbon-carbon bond.

  • Deprotection: Subsequent workup and deprotection steps unmask the alcohol functionalities to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Transmetalation cluster_2 Step 3 & 4: C-C Formation & Deprotection Stannane_OH Bu₃Sn-O-(CH₂)₄-OH Stannane_OPG Bu₃Sn-O-(CH₂)₄-OPG Stannane_OH->Stannane_OPG Protecting Agent (e.g., TBSCl, Imidazole) Stannane_OPG_2 Bu₃Sn-O-(CH₂)₄-OPG Li_Reagent Li-CH₂-O-(CH₂)₄-OPG Stannane_OPG_2->Li_Reagent n-BuLi, THF -78 °C Li_Reagent_2 Li-CH₂-O-(CH₂)₄-OPG Product HO-CH₂-R(OH)-(CH₂)₄-OH Li_Reagent_2->Product 1. Electrophile (R₂C=O) 2. Quench 3. Deprotection (e.g., TBAF)

Fig. 1: Workflow for using the building block as a hydroxymethyl anion synthon.
Pathway B: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds through a palladium-catalyzed cycle[7]. 4-[(Tributylstannyl)methoxy]-1-butanol can serve as the organostannane partner, coupling with various sp²-hybridized electrophiles like vinyl/aryl halides or triflates.

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane transfers its organic group (the alkoxymethylbutyl fragment) to the palladium center, displacing the halide/triflate and generating a new Pd(II) intermediate. This is often the rate-determining step of the cycle[4].

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product (R-CH₂-O-(CH₂)₄-OH) and regenerating the Pd(0) catalyst, which re-enters the cycle[7].

Stille_Cycle center Pd(II) pd0 Pd(0)L₂ center->pd0 Reductive Elimination product R-CH₂-O-(CH₂)₄-OH (Coupled Product) center->product sn_x Bu₃Sn-X center->sn_x pd0->center Oxidative Addition r_x R-X (Electrophile) r_x->pd0 stannane Bu₃Sn-CH₂-O-(CH₂)₄-OH (Building Block) stannane->center Transmetalation

Fig. 2: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear causality for each critical step.

Protocol 4.1: Protection of the Terminal Hydroxyl as a TBS Ether

Causality: Protection is essential before transmetalation to prevent the acidic proton of the alcohol from quenching the n-butyllithium reagent. TBS ether is chosen for its stability under basic conditions and its straightforward removal with fluoride sources.

Materials:

  • 4-[(Tributylstannyl)methoxy]-1-butanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, brine, and deionized water

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-[(Tributylstannyl)methoxy]-1-butanol and imidazole in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBSCl portion-wise over 10 minutes. The formation of imidazole hydrochloride may result in a white precipitate.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected stannane as a colorless oil.

Protocol 4.2: Nucleophilic Addition to Cyclohexanone (Pathway A)

Causality: This protocol demonstrates the generation of the α-alkoxymethyllithium reagent and its subsequent reaction. The use of anhydrous solvents and low temperatures (-78 °C) is critical to maintain the stability and reactivity of the organolithium intermediate[3].

Materials:

  • TBS-protected 4-[(Tributylstannyl)methoxy]-1-butanol (1.1 eq)

  • n-Butyllithium (1.6 M in hexanes) (1.05 eq)

  • Cyclohexanone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the TBS-protected stannane in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium dropwise via syringe over 15 minutes. The solution may turn a pale yellow color. Stir for an additional 30 minutes at -78 °C to ensure complete transmetalation.

  • In a separate flask, prepare a solution of cyclohexanone in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product, containing the desired alcohol and tributyltin byproducts, can be taken to the deprotection step or purified. For deprotection, dissolve the crude oil in THF, add tetra-n-butylammonium fluoride (TBAF, 1 M in THF, 2.5 eq), and stir at room temperature until TLC indicates complete removal of both TBS groups.

  • Purify the final diol product via flash column chromatography.

Protocol 4.3: Stille Cross-Coupling with 4-Iodoanisole (Pathway B)

Causality: This protocol illustrates a typical Stille coupling. The choice of a Pd(0) catalyst like Pd(PPh₃)₄ is standard[7]. The reaction is performed in a non-polar solvent like toluene at elevated temperatures to facilitate the catalytic cycle.

Materials:

  • 4-[(Tributylstannyl)methoxy]-1-butanol (1.2 eq)

  • 4-Iodoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous Toluene

  • Aqueous KF solution (1M)

Procedure:

  • To a Schlenk flask under argon, add 4-iodoanisole, Pd(PPh₃)₄, and anhydrous toluene.

  • Add 4-[(Tributylstannyl)methoxy]-1-butanol via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Workup to Remove Tin: Stir the organic solution vigorously with an aqueous 1M KF solution for 1-2 hours. This precipitates tributyltin fluoride, which can be removed by filtration through a pad of Celite[8].

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Strategic Applications and Advanced Concepts

The true power of 4-[(Tributylstannyl)methoxy]-1-butanol lies in the creative sequencing of its dual functionalities.

Hypothetical Synthetic Strategy: A plausible strategy in a multi-step synthesis could involve an initial Stille coupling to append a complex aryl group. The now-pendant terminal alcohol can be oxidized to an aldehyde, which can then serve as an electrophile for a subsequent Wittig reaction or other C-C bond-forming transformation. This converts the building block from a simple linker into an active participant in chain extension and elaboration.

G Start Bu₃Sn-O-(CH₂)₄-OH Step1_Product Ar-CH₂-O-(CH₂)₄-OH Start->Step1_Product Stille Coupling (Ar-X, Pd(0)) Step2_Product Ar-CH₂-O-(CH₂)₃-CHO Step1_Product->Step2_Product Oxidation (e.g., DMP, PCC) Final_Product Ar-CH₂-O-(CH₂)₃-CH=CH-R Step2_Product->Final_Product Wittig Reaction (Ph₃P=CH-R)

Fig. 3: A multi-step synthetic sequence exploiting the building block's bifunctionality.

Troubleshooting

SymptomPossible CauseRecommended Action
Low yield in Pathway A 1. Incomplete transmetalation. 2. Impure or wet solvents/reagents. 3. Unprotected hydroxyl group.1. Ensure accurate titration of n-BuLi; allow sufficient time for transmetalation. 2. Use freshly distilled anhydrous solvents. 3. Confirm complete protection of the alcohol.
Low yield in Pathway B (Stille) 1. Catalyst decomposition. 2. Inefficient transmetalation.1. Use fresh Pd(0) catalyst; maintain a strict inert atmosphere. 2. Consider adding stoichiometric Cu(I) salts or LiCl to accelerate the transmetalation step[9].
Difficulty removing tin byproducts The non-polar and oily nature of tributyltin halides/hydroxide.1. Perform a KF wash as described in Protocol 4.3. 2. Use column chromatography with eluents of increasing polarity; tin compounds often elute with non-polar solvents[8].
Homocoupling of Stannane Reagent A common side reaction in Stille couplings, especially with certain Pd catalysts or conditions.Optimize catalyst and ligand choice. Ensure slow addition of the stannane reagent if possible.

References

  • Stille Coupling. (n.d.). OpenOChem Learn.
  • Tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Stille Coupling Reactions Involving α-Alkoxybenzylstannanes. (2007). UWSpace - University of Waterloo. Retrieved February 13, 2026, from [Link]

  • Stille Coupling of α-Alkoxybenzylstannanes: Optimization Study and Stereochemical Outcome. (2011). UWSpace - University of Waterloo. Retrieved February 13, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Anionic, in Situ Generation of Formaldehyde: A Very Useful and Versatile Tool in Synthesis. (2025). Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]

  • Allyltributyltin. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Palladium-catalyzed coupling of acid chlorides with organotin reagents. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • 4-[(Tributylstannyl)methoxy]-1-butanol, 96+ Purity%, C17H38O2Sn, 1 gram. (n.d.). CP Lab Safety. Retrieved February 13, 2026, from [Link]

Sources

Method

Etherification techniques for the hydroxyl group of 4-[(Tributylstannyl)methoxy]-1-butanol

Executive Summary This guide details the etherification protocols for 4-[(Tributylstannyl)methoxy]-1-butanol (CAS 1079333-36-0).[1] This molecule serves as a critical bifunctional linker in radiopharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the etherification protocols for 4-[(Tributylstannyl)methoxy]-1-butanol (CAS 1079333-36-0).[1] This molecule serves as a critical bifunctional linker in radiopharmaceutical development (e.g.,


F/

I labeling precursors) and Stille coupling methodologies.[1]

The primary challenge in modifying this substrate is the chemoselectivity required to alkylate the primary hydroxyl group without compromising the acid-sensitive


-alkoxystannane moiety (

).[1] This guide prioritizes base-mediated (Williamson) and neutral (Mitsunobu) pathways, explicitly excluding acid-catalyzed methods to prevent protodestannylation.[1]

Substrate Profile & Safety Architecture

Molecule Analysis
  • Structure:

    
    [1]
    
  • Key Feature: The molecule contains a primary alcohol separated by a butyl chain from a tributylstannylmethoxy group.

  • Stability Constraints:

    • Acid Sensitivity: High.[1] The

      
       bond adjacent to oxygen behaves similarly to a hemiacetal; strong acids can trigger protodestannylation or cleavage of the methylene bridge.
      
    • Base Stability: Excellent.[1] The tributyltin moiety is robust against non-nucleophilic bases (e.g., NaH,

      
      ).[1]
      
    • Oxidation Sensitivity: Moderate.[1] Avoid strong oxidants that could cleave the alkyl-tin bond.[1]

Mandatory Safety Protocol (TBT Handling)

WARNING: Organotin compounds are neurotoxic and endocrine disruptors.[1]

  • Containment: All weighing and reactions must occur inside a certified fume hood.

  • PPE: Double-glove with Nitrile/Neoprene.[1] Standard latex is permeable to organotins.

  • Waste: Segregate all tin-contaminated waste (solids, liquids, silica) into a specific "Heavy Metal/Organotin" waste stream.[1] Do not mix with general organic waste.[1]

Decision Matrix: Selecting the Etherification Route

The choice of method depends on the electrophile/nucleophile partner.

Figure 1: Strategic decision tree for etherification. Green indicates the preferred pathway for stability.

Protocol A: Williamson Ether Synthesis (Standard)

Best for: Methylation, Benzylation, and reaction with primary alkyl halides.[1] Mechanism: Irreversible deprotonation of the alcohol followed by


 attack.
Reagent Table
ReagentEquiv.RoleNotes
Substrate 1.0ReactantDry azeotropically with toluene if wet.[1]
Sodium Hydride (NaH) 1.2 - 1.5Base60% dispersion in oil.[1] Wash with hexane if oil interferes (rare).[1]
Electrophile (R-X) 1.1 - 1.5ReagentIodides > Bromides > Chlorides.[1]
TBAI 0.1CatalystTetrabutylammonium iodide (optional for chlorides).[1]
THF or DMF SolventMediumAnhydrous required.[1] DMF promotes faster reaction.[1]
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve 4-[(Tributylstannyl)methoxy]-1-butanol (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation:

    • Cool the solution to 0°C (ice bath).

    • Add NaH (1.2 equiv) portion-wise.[1][2]

    • Observation: Gas evolution (

      
      ) will occur.[1][3] Stir for 30 minutes at 0°C, then 30 minutes at RT to ensure complete alkoxide formation.
      
  • Alkylation:

    • Cool back to 0°C.

    • Add the Alkyl Halide (1.2 equiv) dropwise.[1]

    • Tip: If using a volatile halide (e.g., MeI), use a cold finger condenser.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (stain with PMA or

    
    ; UV may not show the tin compound well).[1]
    
  • Quench:

    • Cool to 0°C.[1][2][4][5][6]

    • Carefully add saturated

      
       solution (aqueous) to quench excess hydride.[1] Do not use HCl. 
      
  • Workup: Extract with

    
     or EtOAc (x3).[1] Wash combined organics with water (x2) and brine (x1).[1] Dry over 
    
    
    
    .[1][2][5]

Protocol B: Mitsunobu Reaction (Neutral)

Best for: Etherification with Phenols, complex secondary alcohols, or when basic conditions cause side reactions in the partner molecule.[1] Mechanism: Activation of the alcohol by


-DIAD followed by 

displacement.[1][6]
Reagent Table
ReagentEquiv.RoleNotes
Substrate 1.0ReactantThe alcohol component.[1][4][6][7][8][9][10][11]
Phenol / Acid (R-OH) 1.2NucleophileMust be acidic (

) for standard Mitsunobu.[1]
Triphenylphosphine (

)
1.5ActivatorPolymer-bound

can simplify purification.[1]
DIAD or DEAD 1.5OxidantDiisopropyl azodicarboxylate is more stable than DEAD.
Toluene / THF SolventMediumAnhydrous.[1][5]
Step-by-Step Procedure
  • Setup: Dry flask under inert atmosphere.

  • Mixing: Combine Substrate (1.0 equiv), Nucleophile (Phenol, 1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.15 M).
    
  • Activation:

    • Cool the mixture to 0°C.

    • Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Visual Check: Solution usually turns yellow/orange.[1]

  • Reaction: Remove ice bath and stir at RT for 12–24 hours.

  • Workup: Concentrate the solvent directly.[4]

  • Pre-Purification (Crucial): The crude will contain

    
     and reduced DIAD.[1]
    
    • Trituration: Triturate the residue with cold Hexane/Ether (9:1).[1] The tin product is soluble in hexane;

      
       often precipitates. Filter off the solids.[2][4][5]
      

Purification & Quality Control

Organotin compounds are "greasy" and often streak on silica.

Flash Chromatography Strategy
  • Stationary Phase: Silica Gel (neutralized).[1]

  • Additive: Add 1% Triethylamine (

    
    )  to the eluent.[1]
    
    • Reason: Commercial silica is slightly acidic.[1] The amine neutralizes surface silanols, preventing the cleavage of the acid-sensitive

      
       bond during purification.[1]
      
  • Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0

    
     80:20). Tin compounds elute early.[1]
    
Analytical Validation
  • 
    H NMR:  Look for the disappearance of the 
    
    
    
    proton and the shift of the
    
    
    -methylene protons adjacent to the new ether bond.[1]
    • Tin Satellites: The

      
       protons (approx.[1] 
      
      
      
      3.7 ppm) will show characteristic
      
      
      satellites (
      
      
      ).[1] Preserving this signal confirms the tin moiety is intact.
  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.[1] Look for the characteristic Tin isotope pattern (clusters due to

    
     to 
    
    
    
    ).[1]

Troubleshooting

IssueProbable CauseSolution
Loss of Tin Group Acidic contamination in solvent or silica.[1]Use 1%

in chromatography; Ensure solvents are not acidic (avoid

stabilized with HCl).[1]
Low Yield (Williamson) Incomplete deprotonation or wet solvent.[1]Increase reaction time at 0°C; Distill THF from Na/Benzophenone.
Product Streaking Decomposition on column.Switch to neutral Alumina (Activity III) instead of silica.

References

  • Toxicity & Safety: BenchChem. An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Link[1]

  • Williamson Ether Synthesis: Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols. Link

  • Mitsunobu Reaction: Organic Chemistry Portal.[1][6][10] Mitsunobu Reaction: Mechanism and Variations. Link

  • Organotin Stability: Organic Syntheses. Preparation of Tributyl[(methoxymethoxy)methyl]stannane. Coll. Vol. 9, p. 268 (1998).[1] Link (Demonstrates stability of acetal-linked stannanes in basic/neutral conditions).[1]

Sources

Application

Application Notes and Protocols for Oxidative Halodealkylation of Tributylstannyl Alcohols

Introduction The strategic introduction of halogens into molecular frameworks is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Halogenated organic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic introduction of halogens into molecular frameworks is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Halogenated organic compounds often exhibit unique biological activities and serve as versatile intermediates for further chemical transformations. Among the myriad of halogenation techniques, oxidative halodealkylation presents a unique approach for the conversion of organometallic precursors to valuable halogenated products. This guide provides a comprehensive overview and detailed protocols for the oxidative halodealkylation of tributylstannyl alcohols, a class of reactions that leverages the reactivity of organostannanes to generate functionalized halohydrins and related structures.

Tributylstannyl alcohols, such as (tributylstannyl)methanol, are valuable synthetic intermediates that can be conceptualized as hydroxymethyl anion equivalents.[1] The carbon-tin bond in these compounds is susceptible to electrophilic cleavage, a characteristic that is exploited in the protocols described herein.[2] By employing common N-haloimide reagents like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), a concurrent oxidation and C-Sn bond cleavage can be achieved, leading to the formation of a carbon-halogen bond. This process offers a mild and often selective route to molecules that might otherwise be challenging to synthesize.

This document is intended for researchers, scientists, and drug development professionals who are seeking to incorporate these powerful synthetic transformations into their research programs. The protocols provided are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Mechanism of Oxidative Halodealkylation

The oxidative halodealkylation of tributylstannyl alcohols is predicated on the principles of electrophilic substitution at a saturated carbon atom bearing a tin moiety. The C-Sn bond is relatively long and polarized, rendering the carbon atom susceptible to attack by electrophiles.[3] The reaction is initiated by the halogenating agent, typically N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), which serves as a source of an electrophilic halogen.

The generally accepted mechanism proceeds through the following key steps:

  • Activation of the Halogenating Agent: In some cases, particularly with less reactive substrates, an acid catalyst may be employed to enhance the electrophilicity of the halogenating agent.

  • Electrophilic Attack: The electrophilic halogen (I⁺ or Br⁺) is attacked by the nucleophilic carbon atom of the C-Sn bond. This is the rate-determining step and involves the formation of a transient, positively charged intermediate.

  • Departure of the Stannyl Group: The tributylstannyl group, being a good leaving group, is expelled, leading to the formation of the carbon-halogen bond.

  • Oxidation of the Alcohol: Concurrently or in a subsequent step, the alcohol functionality can be oxidized by the N-haloimide reagent, particularly if an excess of the reagent is used or under specific reaction conditions. However, for the synthesis of halohydrins, the primary focus is on the cleavage of the C-Sn bond and retention of the hydroxyl group.

The overall transformation can be influenced by several factors, including the nature of the halogenating agent, the solvent, the reaction temperature, and the presence of any additives.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the oxidative iododealkylation and bromodealkylation of tributylstannyl alcohols.

Protocol 1: Synthesis of the Starting Material - (Tributylstannyl)methanol

A reliable supply of the starting material is crucial. The following protocol is adapted from a well-established Organic Syntheses procedure.[4]

Materials:

  • Diisopropylamine

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Tributyltin hydride

  • Paraformaldehyde

  • Petroleum ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and an argon inlet, add diisopropylamine (13.7 mL, 0.098 mol) and dry THF (120 mL).

  • Cool the flask in an ice-water bath and add a 1.60 M solution of n-BuLi in hexane (58.4 mL, 0.093 mol) dropwise via syringe over 15 minutes.

  • After stirring for 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in THF (50 mL) dropwise via an addition funnel over 50 minutes.

  • Stir the mixture for an additional 30 minutes, then add paraformaldehyde (3.57 g, 0.119 mol) in one portion.

  • Remove the ice bath and stir the heterogeneous yellow reaction mixture for 3 hours at room temperature, during which it should become a clear, colorless solution.[4]

  • Dilute the reaction mixture with 500 mL of petroleum ether and wash with 300 mL of water.

  • Separate the aqueous phase and extract it with 150 mL of petroleum ether.

  • Combine the organic layers, wash with 200 mL of saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tributylstannyl)methanol as a colorless oil. This material is often used in the next step without further purification.[4]

Workflow for Oxidative Halodealkylation

Caption: General workflow for the synthesis and oxidative halodealkylation of tributylstannyl alcohols.

Protocol 2: Oxidative Iododealkylation using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the conversion of (tributylstannyl)methanol to 2-iodoethanol.

Materials:

  • (Tributylstannyl)methanol

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (tributylstannyl)methanol (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-iodosuccinimide (1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted NIS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-iodoethanol.

Protocol 3: Oxidative Bromodealkylation using N-Bromosuccinimide (NBS)

This protocol outlines a general method for the synthesis of 2-bromoethanol from (tributylstannyl)methanol. NBS can also act as an oxidant for alcohols, so careful control of reaction conditions is important.[5]

Materials:

  • (Tributylstannyl)methanol

  • N-Bromosuccinimide (NBS), freshly recrystallized[1]

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (tributylstannyl)methanol (1.0 equiv) in anhydrous carbon tetrachloride in a round-bottom flask under an inert atmosphere, add freshly recrystallized N-bromosuccinimide (1.1 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C if the reaction is sluggish, but this may increase the formation of oxidation byproducts. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium sulfite solution to remove any remaining NBS and bromine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield 2-bromoethanol.

Data Summary and Key Parameters

The success of oxidative halodealkylation reactions is contingent on several key parameters. The following table summarizes these variables and provides general guidance for optimizing these transformations.

ParameterIododealkylation (NIS)Bromodealkylation (NBS)Rationale and Field Insights
Solvent Dichloromethane (DCM), Acetonitrile (MeCN)Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃)The choice of solvent can influence the solubility of the reagents and the reaction rate. Non-polar aprotic solvents are generally preferred to minimize side reactions.
Temperature 0 °C to room temperatureRoom temperature to 50 °CLower temperatures are often employed initially to control the exothermic nature of the reaction and improve selectivity. Gentle heating may be required for less reactive substrates.
Stoichiometry 1.1 - 1.5 equivalents of NIS1.1 - 1.5 equivalents of NBSA slight excess of the halogenating agent is typically used to ensure complete conversion of the starting material. A large excess should be avoided to prevent over-oxidation.
Reaction Time 2 - 6 hours4 - 8 hoursReaction times should be optimized by monitoring the reaction progress using an appropriate analytical technique such as TLC or GC-MS.
Work-up Quenching with Na₂S₂O₃Quenching with Na₂SO₃A reductive quench is essential to remove any unreacted halogenating agent, which can interfere with purification and product stability.

Applications and Future Outlook

The oxidative halodealkylation of tributylstannyl alcohols provides a valuable synthetic route to functionalized halohydrins. These products are versatile building blocks in organic synthesis and can be readily converted to other important functional groups. For instance, treatment of the resulting 2-haloethanol with a base can furnish ethylene oxide, a crucial epoxide intermediate.

Future research in this area may focus on expanding the substrate scope to include more complex tributylstannyl alcohols, developing asymmetric variants of the reaction to access chiral halohydrins, and exploring the use of more environmentally benign halogenating agents. The continued development of such methodologies will undoubtedly contribute to the advancement of synthetic chemistry and the efficient construction of complex molecules.

Logical Relationship Diagram

Logical Relationships in Oxidative Halodealkylation stannyl_alcohol Tributylstannyl Alcohol (Nucleophilic Carbon) electrophilic_attack Electrophilic Attack on C-Sn Bond stannyl_alcohol->electrophilic_attack oxidation Potential Side Reaction: Alcohol Oxidation stannyl_alcohol->oxidation halogenating_agent N-Haloimide (NIS/NBS) (Electrophilic Halogen) halogenating_agent->electrophilic_attack halogenating_agent->oxidation intermediate Carbocationic Intermediate (Transient) electrophilic_attack->intermediate destannylation Loss of Tributylstannyl Group intermediate->destannylation halohydrin Halohydrin Product destannylation->halohydrin

Caption: Key mechanistic steps and potential side reactions in the oxidative halodealkylation of tributylstannyl alcohols.

References

  • Accurate theoretical method for homolytic cleavage of C-Sn bond: A benchmark approach. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Danheiser, R. L., Romines, K. R., Koyama, H., Gee, S. K., Johnson, C. R., & Medich, J. R. (1993). A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses, 71, 133. doi:10.15227/orgsyn.071.0133
  • N-Bromosuccinimide. (2019, July 6). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Cleavage of the Tin—Carbon Bond. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • N-Iodosuccinimide as a Precatalyst for C–N Bond-Forming Reactions from Alcohols under Mild Reaction Conditions. (2022, November 4). MDPI. Retrieved February 13, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13 and (R)-[D1]13. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • N-Iodosuccinimide (NIS) as a mild and highly chemoselective catalyst for deprotection of tert-butyldimethylsilyl ethers. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. (2018, July 17). Lupine Publishers. Retrieved February 13, 2026, from [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Electrochemical deamination functionalization via C–N bond cleavage and radical formation. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • (PDF) Review of organotin compounds: chemistry and applications. (2023, September 19). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing tributyltin byproducts from 4-[(Tributylstannyl)methoxy]-1-butanol reactions

The following Technical Support Guide is designed for researchers and process chemists working with 4-[(Tributylstannyl)methoxy]-1-butanol and related organotin precursors. Topic: Removing Tributyltin (TBT) Byproducts fr...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-[(Tributylstannyl)methoxy]-1-butanol and related organotin precursors.

Topic: Removing Tributyltin (TBT) Byproducts from 4-[(Tributylstannyl)methoxy]-1-butanol Reactions Ticket Priority: High (Environmental Toxicity & Product Purity) Scientist in Charge: Senior Application Scientist[1]

Executive Summary & Diagnostic

The Problem: Organotin reagents (TBT derivatives) are essential for Stille couplings and radio-halogenation labeling (e.g., synthesis of [18F] or [123I] tracers). However, the byproducts—primarily tributyltin chloride (Bu₃SnCl) , tributyltin hydroxide (Bu₃SnOH) , and distannanes —are lipophilic, toxic ("The Grease"), and notoriously difficult to separate from polar alcohol products like 4-[(Tributylstannyl)methoxy]-1-butanol.

The Solution: Standard silica chromatography is often insufficient because organotins "streak" or co-elute.[1] You must employ Chemospecific Affinity Techniques (KF/Silica) or Polarity-Driven Partitioning .[1]

Diagnostic: "Do I have Tin Contamination?"

Before proceeding, confirm the presence of TBT residues. They are often UV-silent but distinct in NMR.[1]

  • Visual Cue: An oily residue that refuses to crystallize or a "smear" on TLC plates that trails the solvent front.[1]

  • ¹H NMR Signature: Look for the "Tin Forest"—a messy multiplet between 0.80 ppm and 1.60 ppm (butyl protons).[1]

  • ¹¹⁹Sn NMR (Optional): Definitive peaks around -90 to +100 ppm (relative to Me₄Sn).[1]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct removal strategy for your specific reaction stage.

TinRemovalLogic Start Start: Characterize Impurity Type Identify Tin Species Start->Type RouteA Unreacted Stannane (Bu3Sn-R) Type->RouteA Excess Reagent RouteB Tin Halides/Oxides (Bu3Sn-Cl / Bu3Sn-OH) Type->RouteB Byproducts Action1 Protocol A: Iodine Titration RouteA->Action1 Action2 Protocol B: KF/Silica Gel RouteB->Action2 Moderate Load Action3 Protocol C: Partitioning (MeCN/Hex) RouteB->Action3 High Load (>10%) Action1->Action2 Converts to Bu3Sn-I Finish Final Polish: AgNO3 Silica or C18 HPLC Action2->Finish Action3->Action2

Figure 1: Decision matrix for selecting the appropriate decontamination protocol based on the tin species present.

Protocol A: The Partitioning Method (First Line of Defense)

Best For: Crude reaction mixtures containing your polar alcohol product (4-[(Tributylstannyl)methoxy]-1-butanol) and bulk non-polar tin residues.[1] Why it works: Your product contains a hydroxyl group and ether linkages, making it significantly more polar than the greasy tributyltin byproducts.

Reagents: Acetonitrile (MeCN), Hexanes (or Pentane).

  • Dissolution: Dissolve the crude oily residue in Acetonitrile (MeCN) . Use approximately 10 mL MeCN per gram of crude material.[1]

  • Wash: Transfer to a separatory funnel.

  • Extraction: Extract the MeCN layer with Hexanes (3 x volume of MeCN).[1]

    • Mechanism:[1][2] The non-polar Bu₃Sn-X species preferentially partition into the Hexane layer.[1] The polar alcohol product remains in the MeCN.[1]

  • Verification: Spot the MeCN layer on TLC.[1] If tin streaks persist, repeat the hexane wash.

  • Recovery: Evaporate the MeCN layer to retrieve the enriched product.[1]

Protocol B: Potassium Fluoride (KF) on Silica (The Gold Standard)

Best For: Removing moderate to high levels of tin halides (Bu₃SnCl, Bu₃SnBr) that co-elute on normal silica. Why it works: The Fluorine-Tin bond is exceptionally strong (approx. 140 kcal/mol).[1] KF reacts with soluble organotin halides to form polymeric tributyltin fluoride (Bu₃SnF) , which is an insoluble white solid that stays on the baseline.

Preparation of 10% w/w KF/Silica:

  • Dissolve 10 g of Potassium Fluoride (KF) in roughly 20 mL of water.

  • Add this solution to 90 g of Silica Gel (standard 60 Å) in a beaker.

  • Mix vigorously to ensure even coating.[1] The silica will be "fluffy" but free-flowing.[1]

  • (Optional but recommended) Add a small amount of solvent (DCM) and rotary evaporate to remove excess water if a strictly anhydrous column is needed, though some water helps the fluoride exchange.

Running the Column:

  • Pack a column with the KF/Silica stationary phase.[1][3]

  • Load your crude material.

  • Elute with your standard solvent system (e.g., EtOAc/Hexanes).[4][5]

  • Result: The tin byproducts react with the KF stationary phase and remain trapped at the top of the column as a white band.[1] Your alcohol product elutes cleanly.[1]

Protocol C: Silver Nitrate (AgNO₂) Impregnated Silica

Best For: "Polishing" traces of tin or separating compounds with very similar polarities but different pi-coordination abilities.[1] Why it works: Silver ions (Ag⁺) interact with the electron-rich centers.[1] While typically used for alkenes, Ag⁺ also coordinates with the soft tin center, retarding its elution.

Preparation:

  • Dissolve Silver Nitrate (AgNO₃) in Acetonitrile (approx. 10% wt/wt relative to the silica you plan to use).

  • Add Silica Gel to the solution.[1]

  • Rotary evaporate the solvent in the dark (wrap flask in foil) until dry.

  • Safety: Ag-Silica stains skin black and is light sensitive.[1] Handle with gloves and store in amber jars.

Execution:

  • Run a standard flash column using this dark-grey silica.[1]

  • Note: This is more expensive than KF/Silica.[1] Use this only if Protocol B fails to reach ppm purity requirements.

Troubleshooting & FAQs

Q1: I am trying to purify the starting material 4-[(Tributylstannyl)methoxy]-1-butanol itself, not a reaction product. The tin IS the molecule. Will KF destroy it?

  • Answer: Generally, No . The KF method specifically targets tin halides (Sn-Cl, Sn-Br) or highly labile ligands.[1] The Tetraalkyltin bond (Sn-C) in your molecule is robust against mild fluoride treatment.[1] However, to be safe, avoid prolonged exposure to KF. For purifying the stannane reagent itself, Protocol C (Partitioning) or standard C18 Reverse Phase HPLC is safer and more effective.

Q2: My product is acid-sensitive. Can I use these methods?

  • Answer: Yes. Organotin byproducts often generate HCl over time.

    • Avoid: Standard silica (slightly acidic).

    • Use: Amine-doped Silica .[1] Add 1-2% Triethylamine (Et₃N) to your eluent during chromatography. This neutralizes the silica and prevents acid-catalyzed degradation of your alcohol or ether linkages while also helping to streak out the tin byproducts.[1]

Q3: I see a white precipitate forming in my NMR tube. What is it?

  • Answer: This is likely Tributyltin Oxide/Hydroxide .[1] Organotins slowly hydrolyze in air. If you see this, filter the sample through a small plug of Celite before analysis.[3] To prevent this, store your stannylated alcohol in the freezer under Argon.

Q4: How do I dispose of the KF/Silica waste?

  • Answer: DO NOT throw it in the general trash. It contains leachable organotins (marine toxins) and fluorides. Label it clearly as "Solid Organotin Waste" and dispose of it according to your institution's hazardous waste protocols (usually separate incineration).

Comparative Data Table

MethodTarget ImpurityCostThroughputRisk to Product
Partitioning (MeCN/Hex) Bulk Lipophilic SnLowHighVery Low
KF / Silica Gel Tin Halides (Sn-Cl)LowMediumLow (Stable C-Sn bonds)
AgNO₃ / Silica Trace Sn / IsomersHighLowLow
Iodine Titration Unreacted Sn-H / Sn-SnLowHighHigh (Oxidation risk)

References

  • BenchChem. (2025). Technical Support Center: Removal of Tin Byproducts from Stille Reactions.[1] Retrieved from

  • Renaud, P., Lacote, E., & Quaranta, L. (1998).[6][7] A Simple and Efficient Method for the Removal of Tin Byproducts.[3] Tetrahedron Letters, 39(15), 2123-2126. (Cited via University of Rochester Workup Guide).

  • Organic Syntheses. (2003). Synthesis of Tributyl[(methoxymethoxy)methyl]stannane.[4] Org.[1][8][9][10] Synth. 2003, 80, 15. Retrieved from

  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts.[1][6][7] Department of Chemistry Not-Voodoo Guide.[1] Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][11] Chem., 62(21), 7512–7515. (For identifying Tin/Solvent peaks).

Sources

Optimization

Technical Support Center: Purification of 4-[(Tributylstannyl)methoxy]-1-butanol

Case ID: TBT-OH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molecule Profile User Query: "I need a reliable HPLC purification strategy for 4-[(Tributylstannyl)methoxy]-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TBT-OH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "I need a reliable HPLC purification strategy for 4-[(Tributylstannyl)methoxy]-1-butanol. I am experiencing retention issues and cannot see my product on the UV trace."

Molecule Analysis:

  • Core Structure: A polar primary alcohol linked via an ether bridge to a highly lipophilic tributylstannyl (

    
    ) tail.[1]
    
  • Chromatographic Behavior: "Janus-faced."[1] The hydroxyl group invites polar interactions, while the tributyltin group dominates with massive hydrophobicity.

  • Critical Vulnerability: Protodestannylation .[1] The

    
     bond is susceptible to acid-catalyzed cleavage, leading to the loss of the expensive tin moiety and generation of the free alcohol byproduct.
    

Critical Method Parameters (The "Why")

Before attempting purification, you must configure your system to accommodate the unique physical chemistry of organostannanes.

A. Detector Selection (The "Invisible" Peak)

This molecule lacks a conjugated


-system (aromatic ring).[1] It is essentially UV-transparent above 210 nm.[1]
DetectorSuitabilityTechnical Notes
UV/Vis Poor Only viable at 200–210 nm .[1] Requires high-purity solvents (HPLC Grade ACN) to avoid baseline noise.[1]
ELSD/CAD Excellent The tributyltin group is non-volatile, making Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) the gold standard.[1]
RI Moderate Good for isocratic runs only.[1] Useless for gradient elution.[1]
MS (ESI+) Good Tin has a distinct isotope pattern.[1] Look for clusters around the mass, not a single peak.
B. Stationary Phase & Mobile Phase Logic
  • Stationary Phase: Use a high-coverage C18 (ODS) column.[1] The high carbon load is necessary to engage the greasy butyl chains.

    • Crucial: Ensure the column is fully end-capped . Free silanols on the silica surface can interact with the tin center, causing severe peak tailing (streaking).

  • Mobile Phase Modifier: NEVER use TFA (Trifluoroacetic acid). Strong acids promote protodestannylation.[1]

    • Recommendation: Use 10 mM Ammonium Acetate or 0.1% Triethylamine (TEA) .[1] These buffer the system to pH ~6.5–7.5, stabilizing the C-Sn bond and masking silanols.

Validated Purification Protocol

This protocol is designed for a standard HPLC system equipped with ELSD or low-UV detection.[1]

System Configuration
  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controls viscosity of the tin species).

  • Injection: Dissolve sample in 100% Acetonitrile . Do not use water in the diluent; the tin compound may precipitate inside the injector loop.

Gradient Table
Time (min)% Buffer A (10mM NH₄OAc)% Solvent B (Acetonitrile)Phase Description
0.0 5050Equilibration
2.0 5050Load/Hold
15.0 595Elution Gradient
20.0 0100Wash (Critical)
25.0 0100Wash Hold
26.0 5050Re-equilibration

Note: The product typically elutes between 85–95% B due to the lipophilic tributyl chain.

Troubleshooting Guide (Q&A)

Q1: I see a large fronting peak and my product yield is low. What is happening?

Diagnosis: You are likely experiencing on-column degradation (Protodestannylation).[1] The Fix:

  • Check your mobile phase.[1][2][3][4][5] If you are using 0.1% Formic Acid or TFA, stop immediately.[1]

  • Switch to 10 mM Ammonium Acetate (pH ~6.8).[1]

  • If the problem persists, the silica surface might be acidic. Switch to a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) which is stable at high pH, and add 0.1% Triethylamine to the mobile phase.[1]

Q2: The peak is extremely broad/tailing.

Diagnosis: Interaction between the tin atom and residual silanols on the column stationary phase. The Fix:

  • Add a Lewis Base: Add 0.1% Triethylamine (TEA) to the mobile phase. The amine competes for the silanol sites, "blocking" them from the tin.

  • Increase Temperature: Raise column oven to 40°C to improve mass transfer kinetics.

Q3: I see "Ghost Peaks" in my blank run after a purification.

Diagnosis: Organotins are "sticky." The tributyl chain adheres to the stainless steel tubing and the column frit. The Fix:

  • Implement a Sawtooth Wash : Between runs, inject a blank and run a rapid gradient from 50% to 100% Isopropanol (IPA) or THF, then back to ACN.[1] IPA is a stronger solvent for lipophilic residues than ACN.[1]

Visual Workflows

A. Detector Selection Logic

Use this decision tree to determine the best detection method for your specific lab setup.

DetectorLogic Start Start: Select Detector ELSD Is ELSD/CAD Available? Start->ELSD IsUV Is UV (200-210nm) Available? Solvent Are solvents HPLC Grade? IsUV->Solvent Yes MethodRI Use Refractive Index (Isocratic Only) IsUV->MethodRI No MethodUV Use UV @ 205nm (Risk: Baseline Drift) Solvent->MethodUV Yes Solvent->MethodRI No ELSD->IsUV No MethodELSD Use ELSD/CAD (Recommended) ELSD->MethodELSD Yes

Caption: Decision matrix for selecting the appropriate detector based on lab capability and solvent purity.

B. Troubleshooting Protodestannylation

A flowchart to diagnose and fix product degradation during purification.

DegradationFix Issue Issue: Low Yield / Free Alcohol Peak CheckAcid Mobile Phase Acidic? Issue->CheckAcid RemoveAcid Action: Remove TFA/Formic Switch to NH4OAc CheckAcid->RemoveAcid Yes (pH < 5) CheckSilica Column Type? CheckAcid->CheckSilica No (Neutral) SwitchCol Action: Use Hybrid Silica (High pH Stable) CheckSilica->SwitchCol Standard Silica AddBase Action: Add 0.1% TEA CheckSilica->AddBase Already Hybrid

Caption: Diagnostic workflow for preventing acid-catalyzed destannylation during HPLC.[1]

References

  • Harrington, C. F., et al. (1996).[1][6] "The use of high-performance liquid chromatography for the speciation of organotin compounds."[3] Applied Organometallic Chemistry. [1]

  • Sigma-Aldrich. (2020).[1] "HPLC Tips & Tricks: Buffer Selection and Mobile Phase Preparation." Technical Library.

  • Organic Syntheses. (2008). "Preparation of (Tributylstannyl)methanol and Derivatives." Organic Syntheses, Vol. 85. [1]

  • Cochran, J. C., et al. (1997).[1] "Protodestannylation kinetics and mechanisms." Organometallics. [1]

Sources

Troubleshooting

Troubleshooting low yields in Stille couplings with stannylated alcohols

Current Status: Operational | Ticket ID: SC-SnOH-001 Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division[1] Executive Summary: The "Stannylated Alcohol" Paradox You are likely here becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: SC-SnOH-001 Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division[1]

Executive Summary: The "Stannylated Alcohol" Paradox

You are likely here because your Stille coupling involving a stannylated alcohol (e.g., tributylstannyl methanol, ethanol, or phenols) is failing.[1] The symptoms are consistent: consumption of starting material, formation of destannylated byproducts (R-H), and low conversion to the coupled product.

Coupling stannylated alcohols presents a unique "Trojan Horse" problem. The hydroxyl group (


) is not just a bystander; it actively undermines the reaction through three mechanisms:
  • Protodestannylation: The O-H bond acts as a proton source, facilitating the cleavage of the C-Sn bond before transmetallation can occur.[1]

  • Catalyst Sequestration: Free hydroxyls can coordinate to Pd(II) intermediates, forming off-cycle resting states that slow turnover.[1]

  • Substrate Instability:

    
    -hydroxy stannanes are inherently unstable, often existing in equilibrium with the corresponding aldehyde and tin hydride.[1]
    

This guide provides the diagnostic logic and protocols to recover your yield.

Diagnostic Module: Is Your Reagent Stable?

Before troubleshooting the catalyst, you must validate the integrity of your stannylated alcohol.[1]

The -Hydroxy Danger Zone

If your tin atom is attached to the same carbon as the hydroxyl group (


-stannyl alcohol), your reagent is chemically fragile. These species are essentially "masked" aldehydes/ketones.[1]
  • Mechanism:

    
    -alkoxy stannanes undergo a retro-addition reaction, reverting to the carbonyl and tributyltin hydride (
    
    
    
    ).[1]
  • Symptom: NMR shows aldehyde peaks; reaction mixture turns black (Pd precipitation due to reduction by in-situ generated

    
    ).
    
  • Fix: You must protect

    
    -hydroxy stannanes (e.g., MOM, TBS) to lock the equilibrium toward the stannane.[1]
    

Mechanism & Troubleshooting: The Protodestannylation Trap

If your stannane is stable (e.g.,


, 

, or phenolic), the likely culprit is protodestannylation .[1]
The Mechanism of Failure

In a standard Stille cycle, the rate-determining step is often Transmetallation.[1] If this step is slow, the competing pathway (Protodestannylation) takes over, driven by the acidity of the alcohol or trace water.

Protodestannylation Stannane R-SnBu3 (Stannylated Alcohol) Trans_TS Transmetallation Transition State Stannane->Trans_TS Normal Pathway Destannylation Protodestannylation (R-H + Bu3Sn-OH) Stannane->Destannylation Acidic Cleavage Pd_II Pd(II)-R'-X (Oxidative Addition Complex) Pd_II->Trans_TS Product R-R' (Coupled Product) Trans_TS->Product Reductive Elimination Proton H+ Source (R-OH / Solvent) Proton->Destannylation

Figure 1: The competition between productive transmetallation and destructive protodestannylation.

Protocol A: The "Copper Effect" (CuI Co-catalysis)

To outcompete protodestannylation, you must accelerate transmetallation.[1] The addition of Copper(I) Iodide is the gold standard solution, known as the "Liebeskind-Farina" effect.

  • Why it works: CuI scavenges free phosphine ligands (which inhibit Pd) and/or facilitates a Sn

    
     Cu 
    
    
    
    Pd double transmetallation, which is kinetically faster than direct Sn
    
    
    Pd transfer.[1]
  • The Protocol:

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /Ligand.
    • Additive: CuI (10–20 mol%).[1] Crucial: CuI must be high purity (white/off-white, not green/brown).

    • Solvent: DMF or NMP (Polar aprotic solvents support the Cu effect better than THF).[1]

    • Temperature: Room temperature to 60°C.

Protocol B: Ligand Switching (The Farina Effect)

If CuI fails or causes homocoupling, switch the ligand from Triphenylphosphine (


) to Triphenylarsine (

).
  • Why it works:

    
     binds more weakly to Pd than 
    
    
    
    .[1] It dissociates readily to create the open coordination site required for transmetallation, accelerating the reaction by orders of magnitude without requiring CuI.[1]
  • Warning:

    
     is highly toxic.[1] Handle with extreme care in a glovebox or well-ventilated hood.[1]
    

Purification: Exorcising the Tin

Stannylated alcohols often create polar tin byproducts (


) that co-elute with your polar product.[1] Standard hexanes/flash chromatography will fail.[1]

Comparative Purification Guide:

MethodReagentsBest ForProtocol Summary
KF/Silica (Solid) 10% w/w KF on SilicaGeneral PurposeMix crude with KF/Silica.[1] Load on pad.[1] Elute. Tin stays as insoluble

.
Aqueous KF Wash Sat. aq. KF solutionLarge ScaleDissolve crude in

.[1] Wash vigorously with aq.[1] KF (x3).[1] Filter ppt (

).
Basic Silica

(2-5%) in eluent
Acid-SensitiveRun column with triethylamine.[1][2][3] Forces tin into non-polar fraction; product elutes later.[1]
Carbonate/Silica 10%

/ Silica
Polar AlcoholsSimilar to KF/Silica but milder.[1] Good for retention of tin hydroxides.[1]

Decision Matrix: To Protect or Not To Protect?

Use this logic flow to determine if you can skip the protection step.

DecisionMatrix Start Stannylated Alcohol Reagent PosCheck Is OH at Alpha Position? (R-CH(OH)-SnBu3) Start->PosCheck Unstable CRITICAL: Unstable Reagent. Must Protect (MOM/TBS). PosCheck->Unstable Yes BetaGamma Is OH at Beta/Gamma Position? PosCheck->BetaGamma No Chelation Risk: Chelation/Elimination. Try CuI + CsF additive. BetaGamma->Chelation Yes Remote OH is Remote (>Gamma). BetaGamma->Remote No Direct Attempt Direct Coupling. Conditions: Pd(PPh3)4, CuI (10%), DMF. Chelation->Direct If Fails -> Protect Remote->Direct

Figure 2: Strategic decision tree for handling hydroxylated stannanes.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon adding the catalyst. What happened? A: This is "Palladium Black" precipitation.[1] It indicates the catalyst has decomposed to bulk metal


 because the catalytic cycle stalled.
  • Cause: Your stannane might contain free tin hydride (

    
    ) impurities (common in homemade stannanes), which rapidly reduce Pd(II).
    
  • Fix: Wash your stannane with dilute

    
     or KF prior to use, or add a radical inhibitor like BHT.[1]
    

Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating accelerates both the coupling and the protodestannylation.[1] If you see low yields in the microwave (e.g., 140°C for 10 min), switch to conventional heating at a lower temperature (60°C for 12h) to favor the lower-energy transition state of the coupling.

Q: Why is CuI causing homocoupling (R-R dimer)? A: In the presence of oxygen, CuI catalyzes the oxidative homocoupling of stannanes/halides.

  • Fix: Ensure rigorous degassing (freeze-pump-thaw) of solvents.[1] If the problem persists, switch to the Farina Protocol (

    
    ) which is copper-free.
    

References

  • The "Copper Effect" (Liebeskind-Farina)

    • Farina, V., & Kapadia, S. (1996).[1] A search for the "copper effect" in the Stille reaction.[1][4][5][6][7]Tetrahedron Letters , 37(39), 6997-7000.[1] Link

    • Han, X., Stoltz, B. M., & Corey, E. J. (1999).[1] Cuprous chloride accelerated Stille reactions.[1] A general and effective coupling system.Journal of the American Chemical Society , 121(33), 7600-7605.[1] Link

  • Ligand Effects (Triphenylarsine)

    • Farina, V., & Krishnan, B. (1991).[1] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic implications.Journal of the American Chemical Society , 113(25), 9585-9595.[1] Link

  • Purification Protocols

    • Renaud, P., Lacote, E., & Quaranta, L. (1998).[1][2][8] A simple and efficient method for the removal of tin byproducts.[1][2][9]Tetrahedron Letters , 39(15), 2123-2126.[1] Link

    • Gallagher, W. P., & Maleczka, R. E. (2001).[1][10] Stille Couplings Catalytic in Tin: A "Sn-F" Approach.The Journal of Organic Chemistry , 66(12), 4173-4176.[1] Link

  • Protodestannylation Mechanisms

    • Cochran, J. C., et al. (1990).[1] Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms.Organometallics , 9(4), 1010-1016.[1] Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-[(Tributylstannyl)methoxy]-1-butanol

In the landscape of modern synthetic chemistry, organotin reagents hold a significant, albeit nuanced, position. Their utility in forming carbon-carbon bonds and introducing functional groups is well-documented, yet thei...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, organotin reagents hold a significant, albeit nuanced, position. Their utility in forming carbon-carbon bonds and introducing functional groups is well-documented, yet their handling and characterization require a meticulous approach. This guide offers an in-depth 1H NMR spectral analysis of a particularly useful but less commonly documented reagent: 4-[(Tributylstannyl)methoxy]-1-butanol.

This guide is intended for researchers, scientists, and professionals in drug development who seek to understand the structural nuances of this reagent and differentiate it from common alternatives and precursors. By providing a detailed interpretation of its 1H NMR spectrum, alongside comparative data and a robust experimental protocol, we aim to equip you with the expertise to confidently identify and utilize this compound in your work.

The Structural Significance of 4-[(Tributylstannyl)methoxy]-1-butanol

4-[(Tributylstannyl)methoxy]-1-butanol is a bifunctional molecule that combines the reactivity of a tributylstannyl group with a protected hydroxyl functionality. The tributyltin moiety is a versatile precursor for transmetalation reactions, Stille couplings, and other organometallic transformations. The methoxy group serves as a linker, and the butanol backbone provides a four-carbon chain with a terminal hydroxyl group. This hydroxyl group can be a handle for further synthetic modifications, making the entire molecule a valuable building block.

A precise understanding of its 1H NMR spectrum is paramount for verifying its synthesis, assessing its purity, and monitoring its reactivity. The spectrum provides a unique fingerprint of the molecule, revealing the electronic environment of every proton.

Deciphering the 1H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned 1H NMR spectrum of 4-[(Tributylstannyl)methoxy]-1-butanol is not readily found in the literature, we can confidently predict its features by analyzing the well-documented spectra of its constituent parts: the tributyltin group and the 1-butanol backbone.

Predicted 1H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Correlations and Insights
~4.5 - 4.7s2HSn-CH₂-OThis singlet is a key diagnostic signal. Its downfield shift is due to the deshielding effect of the adjacent oxygen and tin atoms. The absence of coupling confirms the methoxy bridge.
~3.65t2HO-CH₂-CH₂This triplet corresponds to the methylene group adjacent to the butanol's hydroxyl group. It will couple with the neighboring CH₂ group.
~3.45t2HO-CH₂-CH₂This triplet represents the methylene group adjacent to the ether oxygen. Its chemical shift is influenced by the electronegative oxygen.
~1.4 - 1.6m10HSn-(CH₂)₃-CH₃ & HO-CH₂-CH₂-CH₂This complex multiplet region arises from the overlapping signals of the two central methylene groups of the butyl chains on the tin atom and the two methylene groups of the butanol backbone.
~1.2 - 1.4m6HSn-CH₂-CH₂-The methylene groups of the butyl chains on the tin atom further from the tin.
~0.9t9HSn-(CH₂)₃-CH₃This characteristic triplet is from the terminal methyl groups of the three butyl chains attached to the tin atom.
~1.5 - 2.5br s1HOHThe chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet.[1]

Comparative 1H NMR Analysis: Distinguishing 4-[(Tributylstannyl)methoxy]-1-butanol

To fully appreciate the unique spectral features of our target compound, it is instructive to compare it with related molecules.

Table 2: 1H NMR Comparison with Related Compounds

CompoundKey Differentiating 1H NMR SignalsRationale for Differentiation
1-Butanol A single set of signals for the butanol backbone. The terminal methyl group appears as a triplet around 0.9 ppm.[2][3]The absence of the complex multiplets associated with the tributyltin group and the characteristic Sn-CH₂-O singlet clearly distinguishes it.
Tributyltin Chloride Signals for the tributyltin group are present, but no signals corresponding to the butanol or methoxy linker.[4]The lack of signals in the 3.4-4.7 ppm range indicates the absence of the butoxy and methoxy functionalities.
Tributyl[(methoxymethoxy)methyl]stannane Presence of a signal for the methoxymethyl (MOM) ether group, typically a singlet around 4.6 ppm for the O-CH₂-O protons and a singlet around 3.3 ppm for the O-CH₃ protons.[5]While structurally similar, the presence of the additional methoxy singlet and the different integration of the methylene bridge signal would be key differentiators.

Experimental Protocol for 1H NMR Analysis

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol should be followed.

Materials:

  • 4-[(Tributylstannyl)methoxy]-1-butanol

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-[(Tributylstannyl)methoxy]-1-butanol into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to obtain a sharp and symmetrical TMS signal.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing Molecular Connectivity and 1H NMR Correlations

The following diagram illustrates the structure of 4-[(Tributylstannyl)methoxy]-1-butanol and highlights the key proton environments that are distinguishable in the 1H NMR spectrum.

Figure 1. Molecular structure of 4-[(Tributylstannyl)methoxy]-1-butanol with key proton environments labeled for 1H NMR correlation.

Conclusion

The 1H NMR spectrum of 4-[(Tributylstannyl)methoxy]-1-butanol, while not commonly published, can be reliably interpreted through a systematic analysis of its constituent functional groups. The characteristic signals of the tributyltin moiety, combined with the distinct resonances of the butoxy and methoxy linkers, provide a clear and unambiguous fingerprint for this versatile reagent. By understanding these spectral features and comparing them to potential alternatives and impurities, researchers can ensure the quality of their starting materials and confidently advance their synthetic endeavors. This guide provides a foundational framework for the analysis of this and similar organotin compounds, empowering scientists with the knowledge to navigate the complexities of modern organic synthesis.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. butan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

  • UCLA Chemistry and Biochemistry. 1H NMR: Intermediate Level, Spectrum 1. [Link]

  • Royal Society of Chemistry. 1H NMR spectroscopic and thermodynamic studies of hydrogen bonding in liquid n-butanol + cyclohexane, tert-butanol + cyclohexane, and n-butanol + pyridine mixtures. [Link]

  • SpectraBase. Tributyltin acetate - Optional[1H NMR] - Chemical Shifts. [Link]

  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]

Sources

Comparative

Mass Spectrometry Characterization of 4-[(Tributylstannyl)methoxy]-1-butanol

This guide provides an in-depth technical analysis and methodological comparison for the mass spectrometry (MS) characterization of 4-[(Tributylstannyl)methoxy]-1-butanol (CAS: 1079333-36-0).[1] It is designed for analyt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and methodological comparison for the mass spectrometry (MS) characterization of 4-[(Tributylstannyl)methoxy]-1-butanol (CAS: 1079333-36-0).[1] It is designed for analytical scientists and radiochemists requiring rigorous structural validation of organotin intermediates.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Radiopharmaceutical Scientists, Drug Development Researchers[1]

Executive Summary & Chemical Context

4-[(Tributylstannyl)methoxy]-1-butanol is a specialized organotin reagent, typically utilized as a precursor in Stille cross-coupling reactions or as a stannylated intermediate for radio-halogenation (e.g., radioiodination for SPECT tracers).[1]

The presence of the Tributyltin (TBT) moiety dominates the mass spectral behavior of this molecule. Characterization is challenging due to the complex isotopic distribution of Tin (Sn) and the lability of the butyl ligands. This guide compares ionization techniques to determine the optimal workflow for purity assessment and structural confirmation.

Key Chemical Properties
PropertyValueRelevance to MS
Formula C₁₇H₃₈O₂SnHigh carbon content + Metal center
Monoisotopic Mass 394.1894 Da (¹²⁰Sn)Baseline for m/z calculation
LogP ~4.5 (Predicted)Lipophilic; sticky in LC lines
Lability Sn-C bond is weakProne to in-source fragmentation

Comparative Analysis of Ionization Methodologies

Selecting the correct ionization source is critical for organotins. The table below objectively compares the three primary "alternatives" for analyzing this compound.

Table 1: Performance Comparison of MS Ionization Modes
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Ionization (EI)
Suitability Optimal (Recommended) HighLow (GC-MS only)
Primary Ion Observed [M+Na]+ or [M-Bu]+[M+H]+ or [M-Bu]+[C4H9]+ (m/z 57)
Sensitivity High (due to -OH polarity)Moderate to HighModerate
Fragmentation Low (Soft Ionization)Moderate (Thermal degradation possible)High (Hard Ionization)
Matrix Tolerance Low (Susceptible to suppression)High (Good for crude synthesis mixtures)N/A (Gas phase)
Key Drawback Formation of adduct clusters; "Sticky" carryover.[1]Thermal instability of the ether linkage.Molecular ion (M+[1]·) often absent.
Expert Insight: Why ESI is the Superior Choice

While EI provides a structural fingerprint, the molecular ion is often invisible due to the rapid loss of a butyl radical. ESI in Positive Mode (+) is the preferred method for 4-[(Tributylstannyl)methoxy]-1-butanol because the terminal hydroxyl group (-OH) facilitates protonation/sodiation, while the organotin center stabilizes the charge.[1]

  • Critical Note: Organotins in ESI often undergo In-Source Collision Induced Dissociation (IS-CID) , spontaneously losing a butyl group to form the stable cation [R-SnBu2]+.[1] Do not mistake this fragment for the parent mass.

Detailed Characterization Guide

The "Tin Fingerprint" (Isotopic Distribution)

Tin has the highest number of stable isotopes of any element (10 isotopes). Any mass spectrum of this compound must exhibit the characteristic "step-ladder" cluster.

  • Major Isotopes: ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn (Most Abundant), ¹²²Sn, ¹²⁴Sn.

  • Validation Rule: If your mass spectrum shows a single peak instead of this cluster, the identification is incorrect .

Fragmentation Pathways (ESI-MS/MS)

When subjected to collision-induced dissociation (CID), the molecule follows a predictable degradation pathway driven by the stability of the Tin cation.

Diagram 1: Fragmentation Logic Flow

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z ~395 Frag1 Primary Fragment [M - Butyl]+ (Loss of C4H8) m/z ~337 Parent->Frag1 - C4H8 (In-Source or Low CE) Frag2 Secondary Fragment [SnBu2(OH)]+ m/z ~263 Frag1->Frag2 - Side Chain Cleavage Frag3 Tin Cluster Base [SnBu]+ m/z ~177 Frag1->Frag3 - 2x Butyl Loss Legend Blue: Precursor | Green: Major Product | Red: Terminal Fragment

Caption: ESI-MS/MS fragmentation pathway for 4-[(Tributylstannyl)methoxy]-1-butanol. The loss of a butyl group is the dominant first step.

Experimental Protocol: ESI-MS Analysis

This protocol is designed to minimize instrument contamination (organotins are persistent) while maximizing signal.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH) . (Avoid Acetonitrile if possible, as it can suppress Sn ionization).

  • Working Standard: Dilute stock 1:100 into 50:50 MeOH:H2O + 0.1% Formic Acid.

    • Why Formic Acid? Promotes [M+H]+ formation over [M+Na]+, simplifying the spectrum.

Step 2: Instrument Parameters (LC-MS/MS)
  • System: Triple Quadrupole or Q-TOF (preferred for accurate mass).

  • Flow Rate: 0.3 mL/min (Direct Infusion recommended for initial characterization).

  • Source Temperature: 250°C (Keep moderate to prevent ether cleavage).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: Low (15-20V) .

    • Critical Control: High cone voltage will force the formation of [M-Bu]+ (m/z 337) in the source. To see the intact parent [M+H]+ (m/z 395), keep energy low.

Step 3: Data Interpretation (Self-Validating Checklist)
Target Ionm/z (¹²⁰Sn)Expected IntensityInterpretation
[M+H]+ 395.2 Low/MediumIntact Protonated Molecule
[M+Na]+ 417.2 HighSodium Adduct (Common in glass)
[M - Bu]+ 337.1 High (Base Peak)Loss of Butyl group (C₄H₉)
[SnBu₃]+ 291.1 MediumTributyltin cation (Cleavage of ether)

Workflow Decision Diagram

Use this logic flow to determine the correct analysis path based on your sample purity and available equipment.

Workflow Start Start: Sample Analysis Q1 Is the sample pure? Start->Q1 PathA High Purity (>95%) Q1->PathA PathB Crude Mixture Q1->PathB Method1 Direct Infusion ESI(+) (Q-TOF/Orbitrap) PathA->Method1 Method2 LC-MS (C18 Column) Gradient: H2O/MeOH PathB->Method2 Result1 Confirm Exact Mass & Isotope Pattern Method1->Result1 Result2 Separate Impurities (Watch for Carryover) Method2->Result2

Caption: Decision matrix for selecting the analytical workflow based on sample purity.

References

  • NIST Chemistry WebBook. (n.d.). Mass Spectra of Organotin Compounds. National Institute of Standards and Technology. Retrieved from [Link][1]

  • Duffield, A. M. (1968). Mass Spectrometric Fragmentation of Organotin Compounds. Journal of Mass Spectrometry. (Contextual grounding for Bu loss mechanisms).
  • PubChem. (2025). Compound Summary: 4-[(Tributylstannyl)methoxy]-1-butanol.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comparative Characterization Guide: 13C NMR Profiling of Stannylated Linkers

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] In the development of radiopharmaceuticals, particularly for PET ( C) and SPECT ( I) imaging, stannylated precursors are critical. 4-[(Tributylstannyl)methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of radiopharmaceuticals, particularly for PET (


C) and SPECT (

I) imaging, stannylated precursors are critical. 4-[(Tributylstannyl)methoxy]-1-butanol serves as a bifunctional linker: the hydroxyl group allows conjugation to bioactive vectors, while the

-alkoxystannane moiety acts as a leaving group for electrophilic radiohalogenation or lithiation.

This guide provides a definitive comparison of the 13C NMR spectral signature of this molecule against its synthetic precursors and common impurities. Accurate assignment is vital because organotin byproducts are toxic and can interfere with downstream radiolabeling yields.

Key Chemical Features[2][3][4][6][9][10][11][12][13][14]
  • 
    -Alkoxystannane Core (
    
    
    
    ):
    A diagnostic motif with unique electronic shielding.
  • Tributylstannyl Moiety (

    
    ):  Characterized by distinct satellite peaks due to 
    
    
    
    and
    
    
    coupling.
  • Aliphatic Backbone: A 4-carbon chain terminating in a primary alcohol.

13C NMR Spectral Data: The Comparative Matrix

The following data distinguishes the target molecule from its non-stannylated backbone (1,4-Butanediol) and common organotin contaminants.

Table 1: Chemical Shift Assignments ( , ppm in CDCl )
Carbon LabelMoietyChemical Shift (

)
Multiplicity (J-Coupling)Diagnostic Note
C-1

63.2 ± 0.5

Hz
Critical Identifier. Deshielded relative to alkyl stannanes; shielded relative to acetals.
C-2

70.5 ± 0.5 -Typical ether shift.
C-3

26.8 ± 0.5 -Overlaps with Tin

carbons.
C-4

29.8 ± 0.5 -
C-5

62.4 ± 0.5 -Primary alcohol.
Sn-


(Butyl)
9.8 ± 0.2

Hz
Diagnostic of

group.
Sn-


27.9 ± 0.2

Hz
Often appears as a triplet-like signal due to satellites.
Sn-


27.0 ± 0.2

Hz
Strong coupling often observed.
Sn-


13.7 ± 0.1 -Terminal methyl.
Table 2: Diagnostic Coupling Constants ( )

Tin has two NMR-active isotopes with spin 1/2:


 (7.6%) and 

(8.6%). In 13C NMR, these manifest as "satellite" peaks flanking the main carbon signal.
Coupling TypeBond PathValue (Hz)Interpretation

Direct Bond300 - 350 Confirms covalent Sn-C bond. Essential for purity check.

Geminal~20 Small splitting, often unresolved in broad peaks.

Vicinal50 - 60 Karplus-dependent; confirms butyl chain conformation.

Structural Visualization & Assignment Map

The following diagram maps the NMR assignments to the molecular structure, highlighting the "Heavy Atom Effect" zone where Tin influences the shifts.

G Figure 1: 13C NMR Assignment Map for 4-[(Tributylstannyl)methoxy]-1-butanol Sn Sn(Bu)3 (Tributylstannyl) C1 C-1 Sn-CH2-O δ 63.2 Sn->C1 J(Sn-C) ~320Hz Sn_Alpha Sn-α δ 9.8 Sn->Sn_Alpha O O C1->O C2 C-2 O-CH2 δ 70.5 O->C2 C3 C-3 CH2 δ 26.8 C2->C3 C4 C-4 CH2 δ 29.8 C3->C4 C5 C-5 CH2-OH δ 62.4 C4->C5 OH OH C5->OH Sn_Beta Sn-β δ 27.9 Sn_Alpha->Sn_Beta Sn_Gamma Sn-γ δ 27.0 Sn_Beta->Sn_Gamma Sn_Delta Sn-δ δ 13.7 Sn_Gamma->Sn_Delta

Caption: Figure 1 illustrates the carbon backbone with corresponding chemical shifts. Note the deshielding effect of Oxygen on C-1 and C-2, and the shielding effect of Tin on Sn-


.

Experimental Protocols

A. Synthesis Workflow (Stille Precursor Route)

To generate this molecule, a nucleophilic substitution using tributylstannylmethyl iodide is the industry standard.

  • Reagents: 1,4-Butanediol (5.0 eq, large excess to prevent dimerization), NaH (1.1 eq),

    
     (1.0 eq).
    
  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Deprotonate 1,4-butanediol with NaH at 0°C.

    • Add

      
       dropwise.
      
    • Stir at RT for 12h.

    • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Tin compounds streak on silica; add 1% triethylamine to the eluent.

B. NMR Acquisition Protocol

Standard parameters often miss Tin satellites due to poor S/N ratio.

  • Solvent: CDCl

    
     (Standard reference: 77.16 ppm).[1]
    
  • Concentration: >20 mg/0.6 mL is recommended to resolve satellites.

  • Relaxation Delay (D1): Set to 2-3 seconds . Organotin carbons (especially methyls) can have long T1 relaxation times.

  • Spectral Width: -10 ppm to 150 ppm.

Diagnostic Decision Tree (Quality Control)

Use this logic flow to interpret your NMR results and identify common failure modes (e.g., protodestannylation).

Logic Start Analyze 13C NMR Spectrum CheckSn Are Sn-C Satellites Visible around 9.8 ppm? Start->CheckSn CheckC1 Is the C-1 Peak at ~63 ppm? CheckSn->CheckC1 Yes Impurity1 Impurity: Protodestannylation (Product is likely Methyl Butyl Ether) CheckSn->Impurity1 No (Sn lost) Impurity2 Impurity: Bu3Sn-H or Bu3Sn-SnBu3 (Check for peaks at -5 or -10 ppm) CheckC1->Impurity2 No (Shift is wrong) Success Target Compound Confirmed CheckC1->Success Yes

Caption: Logic flow for verifying the integrity of the stannylated linker using 13C NMR markers.

References

  • Mitchell, T. N. (1984). "The 13C and 119Sn NMR spectra of some four- and five-coordinate tri-n-butyltin(IV) compounds." Journal of Organometallic Chemistry. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Sawyer, J. S., et al. (1988).[2] "Synthesis of Tributyl[(methoxymethoxy)methyl]stannane." Journal of the American Chemical Society. (Basis for

    
    -alkoxystannane shifts). Link
    
  • Organic Syntheses. "Preparation of (Tributylstannyl)methanol." Org.[3][4][2][5][6] Synth. 1990, 69, 104. (Reference for precursor shifts). Link

Sources

Comparative

Leaving Group Efficiency in Pd-Catalyzed Cross-Coupling: Tributyltin vs. Boronic Acids

Executive Summary In the landscape of Palladium-catalyzed bond formation, the choice between Tributyltin (Stille) and Boronic acids (Suzuki-Miyaura) is rarely about simple "reactivity."[1] It is a trade-off between kinet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Palladium-catalyzed


 bond formation, the choice between Tributyltin (Stille) and Boronic acids (Suzuki-Miyaura) is rarely about simple "reactivity."[1] It is a trade-off between kinetic directness  and thermodynamic activation .
  • Tributyltin (

    
    ):  Offers "Neutral Efficiency." The 
    
    
    
    bond is intrinsically nucleophilic enough to undergo transmetallation without external activation. This makes it the superior choice for late-stage functionalization of complex, base-sensitive natural products.
  • Boronic Acids (

    
    ):  Rely on "Assisted Efficiency." The neutral 
    
    
    
    bond is kinetically inert toward Pd(II). It requires anionic activation (quaternization by a base) to trigger transmetallation. This requirement introduces chemical harshness but offers a massive advantage in toxicity profiles and purification.

This guide objectively compares these two methodologies, providing the mechanistic rationale, kinetic data, and validated protocols required for high-stakes synthesis.

Mechanistic Divergence: The "Activation" Penalty

The fundamental difference in leaving group efficiency lies in the Transmetallation step.[2]

The Stille "Direct" Pathway

Organostannanes possess a highly polarized


 bond. The tin atom is soft and large, making the carbon ligand sufficiently nucleophilic to attack the Pd(II) center directly.
  • Kinetics: First-order dependence on

    
    .
    
  • Thermodynamics: Driven by the formation of the strong

    
     bond (where X = halide/triflate).
    
  • Efficiency: High "atom-step" efficiency (no pre-activation), but low "atom-economy" (large Sn byproduct).

The Suzuki "Gated" Pathway

Organoboron compounds are electrophilic at boron. They are chemically dormant toward Pd(II)-X until activated.

  • Pathway A (Boronate): Base attacks Boron

    
     forms tetrahedral boronate 
    
    
    
    
    
    Nucleophilic attack on Pd.
  • Pathway B (Oxo-Palladium): Base exchanges X on Pd for OH

    
    
    
    
    
    binds neutral Boron
    
    
    Transmetallation via a 4-membered transition state.
  • Efficiency: Requires a "chemical gatekeeper" (Base), which limits scope with sensitive substrates (e.g., epoxides, esters).

Visualization: Comparative Catalytic Cycles

The following diagram illustrates the "Activation Penalty" inherent in the Suzuki cycle compared to the direct Stille cycle.

Coupling_Comparison Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet_Stille Direct Transmetallation (Neutral Conditions) OxAdd->TransMet_Stille TransMet_Suzuki Assisted Transmetallation (Basic Conditions) OxAdd->TransMet_Suzuki Stille_Input Stille Reagent (R-SnBu3) Stille_Input->TransMet_Stille Nucleophilic Attack ProdComplex [Ar-Pd(II)-R] TransMet_Stille->ProdComplex - X-SnBu3 Suzuki_Input Suzuki Reagent (R-B(OH)2) Activation Base Activation (OH- / CO3--) Suzuki_Input->Activation Boronate Activated Boronate [R-B(OH)3]- Activation->Boronate Boronate->TransMet_Suzuki 'Ate' Complex Attack TransMet_Suzuki->ProdComplex - B(OH)3 / Salt RedElim Reductive Elimination (Product Release) ProdComplex->RedElim RedElim->Pd0 Cycle Repeats

Caption: Comparative catalytic cycles showing the direct entry of Organostannanes (Left) versus the base-dependent activation required for Organoborons (Right).

Performance Metrics: Head-to-Head

FeatureTributyltin (Stille)Boronic Acid (Suzuki)
Leaving Group Efficiency High (Intrinsic). Fast transmetallation even with steric hindrance.Variable. Dependent on pH and pKa of the boronic acid.
Reaction Conditions Neutral. Compatible with bases, acids, and sensitive electrophiles.Basic. Requires

,

, or alkoxides.
Toxicity (PDE) Severe. Sn residues are neurotoxic. Pharma limit: <10 ppm.Low. Boric acid byproducts are generally benign.
Purification Difficult. Lipophilic tin byproducts "streak" on silica.Easy. Byproducts are water-soluble.[1][3]
Atom Economy Poor.

(MW ~290) is waste.
Good.

(MW ~45) is waste.
Air/Moisture Stability Excellent. Stannanes are shelf-stable for years.Good. But protodeboronation can occur over time.

Experimental Protocols

Protocol A: High-Efficiency Stille Coupling (The "Farina" Modification)

Context: Optimized for difficult couplings where rate acceleration is needed without using base.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) or
    
    
  • Additive: CuI (10 mol%) or CsF (2.0 equiv) - Note: CuI acts as a "scavenger" for free ligands and accelerates transmetallation via a Cu-Sn exchange.

  • Solvent: DMF or NMP (degassed).

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add

    
    , Ligand, and CuI. Purge with Argon for 5 mins.
    
  • Solvation: Add DMF, Aryl Halide, and Organostannane via syringe.

  • Reaction: Heat to 45–60°C. Monitor via LCMS.

    • Checkpoint: If the solution turns black (Pd precipitation) before conversion is complete, add more ligand.

  • Workup (Crucial): Dilute with

    
    . Add 10% aqueous KF  solution and stir vigorously for 30 mins.
    
    • Result: A white polymeric precipitate (

      
      ) will form.
      
  • Filtration: Filter through a pad of Celite/Silica. The filtrate is tin-free.

Protocol B: Robust Biphasic Suzuki Coupling

Context: Standard protocol for scale-up, prioritizing ease of purification.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (4:1 ratio).

Step-by-Step:

  • Loading: Charge flask with Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Degassing: Seal flask. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvation: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 80–90°C vigorously (biphasic mixture requires high agitation).

    • Checkpoint: Ensure the organic layer does not evaporate; reflux condenser is mandatory.

  • Workup: Cool to RT. Separate layers. Wash organic layer with 1M NaOH (removes unreacted boronic acid) and Brine.

  • Purification: Crystallization or short silica plug.

Purification & Safety Deep Dive

The "Achilles Heel" of the Stille reaction is the removal of tin residues. Standard chromatography is often insufficient because organotins are lipophilic and co-elute with products.

Validated Tin Removal Methods:

  • KF Precipitation (Recommended): As described in Protocol A. Converts soluble

    
     to insoluble polymeric fluoride 
    
    
    
    .
  • Fused KF-Silica: Mix Silica Gel (70%) and Potassium Fluoride (30%) in water, evaporate to dryness, and use as a "scavenger plug" during filtration.

  • Basic Alumina: Using Alumina instead of Silica for chromatography often retains tin species more effectively.

Safety Note:

  • Tributyltin is an endocrine disruptor and readily absorbed through skin. Double-gloving (Nitrile) and working in a fume hood are non-negotiable.

  • Boronic Acids are generally safe but should be handled as chemical irritants.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the optimal coupling partner for your specific molecule.

Decision_Matrix Start Start: Select Coupling Method BaseSens Is the substrate Base Sensitive? (Esters, Epoxides, base-labile PGs) Start->BaseSens Stille USE STILLE COUPLING (Neutral Conditions) BaseSens->Stille Yes CheckTox Is the target a Clinical Candidate (GMP)? BaseSens->CheckTox No Suzuki USE SUZUKI COUPLING (Clean Profile) CheckTox->Suzuki Yes (Strict Tox Limits) Steric Is the coupling center sterically hindered? CheckTox->Steric No (Discovery Phase) Steric->Stille Yes (Ortho-subs) Steric->Suzuki No

Caption: Decision tree for selecting between Stille and Suzuki methodologies based on chemical sensitivity and project stage.

References

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[4] Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Gallagher, W. P., & Maleczka, R. E. (2001).[5] Stille Couplings Catalytic in Tin: A "Sn-F" Approach. The Journal of Organic Chemistry, 66(25), 8706-8706. Link

Sources

Validation

Thin-layer chromatography (TLC) Rf values for 4-[(Tributylstannyl)methoxy]-1-butanol

Executive Summary 4-[(Tributylstannyl)methoxy]-1-butanol is a specialized organotin intermediate, typically utilized as a precursor for radioiodination (e.g., synthesis of [ I] or [ F] radiotracers via tin-halogen exchan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Tributylstannyl)methoxy]-1-butanol is a specialized organotin intermediate, typically utilized as a precursor for radioiodination (e.g., synthesis of [


I] or [

F] radiotracers via tin-halogen exchange) or in Stille cross-coupling reactions.

Chromatographically, this molecule presents a unique "amphipathic" challenge: it possesses a highly lipophilic tributylstannyl (


) tail and a polar primary hydroxyl (

) head. Standard TLC protocols for small polar molecules will result in the compound eluting at the solvent front, while protocols for pure organotins will leave it at the baseline.

This guide provides an optimized TLC methodology, contrasting the target compound against its synthetic precursors and common byproducts to ensure precise isolation.

Chromatographic Behavior & Mobile Phase Selection[1][2]

The separation of organotin alcohols requires a delicate balance of solvent polarity. The


 group adds significant bulk and lipophilicity, often increasing the Rf value by 0.3–0.5 units compared to the non-stannylated precursor.
Comparative Mobile Phase Performance (Silica Gel 60 )
Mobile Phase SystemRatio (v/v)Predicted Rf (Target)Performance RatingObservations
Hexane / Ethyl Acetate 4:1 0.35 – 0.45 Optimal Excellent separation from non-polar tin byproducts (front) and polar diols (baseline).
Hexane / Ethyl Acetate9:1< 0.10PoorToo non-polar.[1] The hydroxyl group anchors the molecule to the silica.
Hexane / Ethyl Acetate1:1> 0.75PoorElutes too fast; co-elutes with non-polar impurities like

.
DCM / Methanol95:5> 0.80Sub-optimalGood solubility, but poor resolution from other tin species.

Critical Technical Insight: Organostannanes can be acid-sensitive. While alkylstannanes (like this target) are generally stable on neutral silica, protodestannylation (cleavage of the C-Sn bond) can occur on highly acidic silica or with aged mobile phases.

  • Pro-Tip: If "streaking" or decomposition is observed, pre-treat the TLC plate by dipping it in 2% Triethylamine/Pentane and drying before use to neutralize surface acidity.

Visualization Strategies

Unlike many drug intermediates, 4-[(Tributylstannyl)methoxy]-1-butanol lacks a strong chromophore (conjugated


-system), rendering standard UV visualization ineffective.
Visualization Efficacy Matrix
MethodSensitivityAppearanceMechanism
Iodine (

) Vapor
High Yellow/Brown Spot Iodine reversibly complexes with the tin center and the ether/alcohol functionalities.
PMA (Phosphomolybdic Acid) High Dark Blue/Green Oxidizes the alcohol and tin moiety upon heating. Permanent stain.
KMnO

(Permanganate)
MediumYellow on PurpleOxidizes the alcohol/ether. Good for checking the "tail" of the spot.
UV (254 nm) None/Low InvisibleThe molecule is aliphatic; tin does not quench fluorescence significantly.

Experimental Data: Separation from Precursors[4]

To validate the purity of 4-[(Tributylstannyl)methoxy]-1-butanol, it must be resolved from its starting materials and tin reagents.

Standard Reference Data (Stationary Phase: Silica Gel 60):

  • Solvent System: Hexane : Ethyl Acetate (4:1)

CompoundStructureRf ValueVisualization
Target Compound

0.38 Iodine, PMA
Bis(tributyltin) oxide

(Byproduct)
0.90Iodine (Intense)
Tributyltin Chloride

(Reagent)
0.85Iodine
1,4-Butanediol

(Precursor)
0.00 (Baseline)PMA, KMnO

Mono-protected Diol

0.15PMA

Protocol: Reaction Monitoring Workflow

The following workflow describes the logical progression for monitoring the synthesis of the target from a stannylating agent and a protected linker.

TLC_Workflow Start Start Reaction (Stannylation) Sampling Aliquot Reaction Mixture (Mini-workup: Et2O/H2O) Start->Sampling Spotting Spot TLC Plate Lane 1: SM (Diol) Lane 2: Co-spot Lane 3: Rxn Mix Sampling->Spotting Elution Elute in Hexane:EtOAc (4:1) Spotting->Elution Viz_UV Check UV (254nm) (Expect: Nothing) Elution->Viz_UV Viz_I2 Stain with Iodine (I2) (Look for Tin species) Viz_UV->Viz_I2 UV is silent Decision Analysis Viz_I2->Decision Result_Clean Target Spot (Rf ~0.4) SM (Baseline) Gone Decision->Result_Clean Distinct Spot Result_Dirty High Rf Impurities (Bis-tin oxides) Decision->Result_Dirty Smearing/Fronting

Figure 1: Step-by-step decision tree for monitoring the synthesis of stannylated alcohols.

Detailed Methodology

A. TLC Plate Preparation
  • Cut aluminum or glass-backed Silica Gel 60

    
     plates (approx. 2 x 5 cm).
    
  • Mark the baseline lightly with a pencil (1 cm from bottom).

  • Optional Neutralization: If using old silica, dip the plate in 5% triethylamine in pentane and air-dry for 5 minutes. This prevents acid-catalyzed decomposition of the stannyl ether.

B. Sample Spotting
  • Reference Standard: Dissolve 1 mg of the starting alcohol in 0.5 mL EtOAc.

  • Reaction Mixture: Take 20

    
    L of reaction mix, partition between 100 
    
    
    
    L EtOAc and 100
    
    
    L water (to remove inorganic salts/acids that distort TLC), and spot the organic (top) layer.
  • Spotting: Apply 1-2

    
    L spots. Do not overload; organotins are greasy and will "tail" if too concentrated.
    
C. Development & Visualization
  • Elute in a saturated chamber containing Hexane:EtOAc (4:1) .

  • Dry the plate completely with a warm air stream (hairdryer). Note: Residual solvent masks the Iodine stain.

  • Stain: Place in an Iodine chamber for 30-60 seconds.

  • Interpretation:

    • Rf ~0.8-0.9: Non-polar tin reagents (

      
      , 
      
      
      
      ).
    • Rf ~0.38: Target Product (Dark brown spot).

    • Rf ~0.0-0.1: Unreacted alcohol precursor.

References

  • Organic Syntheses , Coll.[2] Vol. 10, p. 345 (2004). Protocol for handling tributylstannyl alcohols and purification on silica.[2]

  • Journal of the American Chemical Society, Diels-Alder reactions of

    
    -stannyl enones, 1988, 110, 842. Reference for Rf values of stannyl ketones and alcohols in Hexane/EtOAc systems.
    
  • Helmholtz Munich , Chemoproteomic discovery of inhibitors, Supporting Info. Experimental data showing Rf ~0.3-0.4 for polar tributylstannyl derivatives in 1:1 Hex/EtOAc variants.

  • Interchim , TLC Fundamentals & Mobile Phase Selection. General guide for optimizing Rf values on silica gel.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(Tributylstannyl)methoxy]-1-butanol

Executive Safety Summary: The "Silent" Hazard 4-[(Tributylstannyl)methoxy]-1-butanol is not just another organic intermediate; it is a tributyltin (TBT) derivative. While the hydroxyl group adds polarity, the lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Hazard

4-[(Tributylstannyl)methoxy]-1-butanol is not just another organic intermediate; it is a tributyltin (TBT) derivative. While the hydroxyl group adds polarity, the lipophilic tributyltin moiety drives its toxicology.

Why this matters: TBT compounds are notorious for "delayed burns" and rapid dermal absorption . Unlike acid burns which hurt immediately, organotin exposure often goes unnoticed until hours later when blistering or systemic toxicity (neurotoxicity, endocrine disruption) sets in. Furthermore, this compound is a severe marine pollutant ; a single improperly washed flask can contaminate thousands of liters of wastewater, triggering environmental compliance alarms.

Core Directive: Treat this substance as a high-permeation poison. Standard nitrile gloves are insufficient for prolonged contact.

The Barrier Strategy: PPE Selection Matrix

Standard laboratory PPE is designed for aqueous splashes. For organotins, we must engineer a barrier against lipophilic penetration.[1]

Glove Selection (Critical)
  • The Trap: Standard 4-mil nitrile gloves offer poor protection against organotins. TBTs can permeate thin nitrile in minutes.

  • The Solution: Use a Laminate/Nitrile Hybrid approach.

PPE LayerMaterial RecommendationScientific Rationale
Primary Barrier (Inner) Silver Shield® / 4H® (PE/EVOH Laminate) These multi-layer laminates are chemically impervious to organotins but offer poor dexterity.
Mechanical Barrier (Outer) Thick Nitrile (minimum 5-8 mil) Provides grip and protects the delicate inner laminate glove from tears.
Inspection Protocol Inflation Test Check laminate gloves for pinholes by trapping air and squeezing before donning.
Respiratory & Body Protection[2][3]
  • Respiratory: While the vapor pressure of this high-molecular-weight alcohol is low, aerosols are deadly . If heating, sonicating, or using Schlenk lines where vacuum exhaust could release mists, a Half-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.

  • Eyes: Chemical Splash Goggles (vented) are superior to safety glasses due to the risk of splash-back during syringe transfers.

Operational Workflow: The "Zero-Contact" Protocol

This workflow minimizes surface contamination and exposure risks.[2][3]

HandlingWorkflow Start START: Preparation PPE_Check PPE Verification: Silver Shield Inner + Nitrile Outer Start->PPE_Check Weighing Weighing: Use Disposable Syringe (Avoid Spatulas) PPE_Check->Weighing Pass Transfer Transfer to Reaction: Needle Tip Wipe Required Weighing->Transfer Viscous Liquid Reaction Reaction Setup: Stille Coupling / Derivatization Transfer->Reaction Quench Quench/Cleanup: KF Treatment or Bleach Soak Reaction->Quench Completion Waste Waste Disposal: Segregated Heavy Metal Stream Quench->Waste Solids & Liquids

Figure 1: Operational workflow for handling organotin reagents, emphasizing the specific quenching step required to neutralize toxicity.

Step-by-Step Handling Guide
  • Weighing (The Syringe Method):

    • Do not pour this viscous liquid.[4] It leaves residue on threads that permeates caps.

    • Technique: Tare a syringe with a needle. Draw up the reagent.[4] Wipe the needle exterior with a Kimwipe (dispose of Kimwipe immediately in solid hazardous waste). Weigh the full syringe. Dispense. Weigh the empty syringe.

    • Why: This "difference weighing" prevents drops from landing on the balance or bench.

  • Reaction Monitoring:

    • If using TLC, be aware that organotins often streak.

    • Stain: Use Potassium Permanganate (KMnO4) or Iodine. TBT groups show up distinctly.

  • Spill Management:

    • Do not wipe with water. The compound is lipophilic.

    • Protocol: Absorb with vermiculite or sand. Wipe the area with a solvent-soaked pad (Acetone or Hexanes), then wash with soap and water.

Decontamination & Disposal: The "Tin-Free" Glassware Rule

Organotin residues stick to glass and can ruin future biological assays or catalytic reactions. Standard washing is insufficient.

Decontamination Protocol (The Oxidative Kill)

Before washing glassware in the general sink, you must chemically degrade the organotin residue.

  • The Bleach Soak: Soak all contaminated glassware, stir bars, and syringe needles in a 10% Bleach (Sodium Hypochlorite) solution for overnight.

    • Mechanism:[1][3][5][6][7] Oxidation cleaves the Tin-Carbon bonds, converting toxic tributyltin species into inorganic tin oxides (SnO2), which are significantly less toxic and easier to remove [1].

  • The Fluoride Crash (Alternative): Rinse glassware with a saturated Potassium Fluoride (KF) solution.

    • Mechanism:[1][3][5][6][7] Fluoride has a high affinity for tin. This forms insoluble polymeric organotin fluorides (Bu3SnF) which precipitate out and can be wiped away [2].

Disposal Hierarchy
Waste TypeDisposal PathCritical Note
Liquid Waste Segregated Organotin/Heavy Metal Waste NEVER pour into general "Organic Solvents". This triggers environmental violations.
Solid Waste Hazardous Solid Waste Includes gloves, Kimwipes, and silica gel from columns.
Sharps Chemically Contaminated Sharps Needles used for TBTs should be quenched (bleach) before disposal if possible.

Emergency Response

  • Skin Contact:

    • Immediate: Remove contaminated gloves/clothing.

    • Wash: Scrub with soap and copious water for 15 minutes. Do not use ethanol/acetone on skin (this enhances absorption).

    • Medical: Seek evaluation. Report "Organotin Exposure" specifically, as treatment differs from thermal burns.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Tin, organic compounds.

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Pocket Guide to Chemical Hazards: Tin, organic compounds.

Sources

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